PI-103
説明
This compound is an inhibitor of p110α of class I PI3K.
特性
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVCWJQQGGETHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190676 | |
| Record name | pi-103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-74-9 | |
| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pi-103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PI-103 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pi-103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PI-103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PI-103: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PI-103 is a potent, cell-permeable, synthetic small molecule of the pyridofuropyrimidine class that has garnered significant interest in oncology research. It functions as a multi-targeted inhibitor, primarily targeting the phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) signaling pathways, which are frequently hyperactivated in a wide variety of human cancers.[1][2] this compound's ability to dually inhibit these critical nodes of cell growth and survival signaling results in a range of anti-cancer effects, including proliferation arrest, induction of apoptosis, and autophagy.[1][3] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of Class I PI3K isoforms and mTOR kinase.[4] By targeting these two key enzymes, this compound effectively shuts down one of the most critical intracellular signaling networks for tumor cell growth, proliferation, and survival.
Inhibition of Phosphatidylinositide 3-Kinase (PI3K)
Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] this compound potently inhibits all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the production of PIP3.[6][7] The depletion of PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Inhibition of Mechanistic Target of Rapamycin (mTOR)
This compound is unique in its ability to potently inhibit both mTOR complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]
-
mTORC1: This complex is a central regulator of cell growth, responding to nutrients, energy status, and growth factors (via Akt). Its inhibition by this compound leads to the dephosphorylation of its key substrates, p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[5]
-
mTORC2: This complex is responsible for the full activation of Akt by phosphorylating it at the Serine 473 residue. By inhibiting mTORC2, this compound provides a secondary mechanism to suppress Akt activation, reinforcing its primary effect through PI3K inhibition.[5][6]
The dual blockade of PI3K and mTOR by this compound leads to a more comprehensive and sustained inhibition of the entire pathway compared to inhibitors that target only one of the components.
Quantitative Data: Inhibitory Profile
This compound exhibits nanomolar potency against its primary targets. The following tables summarize its inhibitory concentrations (IC50) from in vitro kinase assays and its growth-inhibitory concentrations (GI50) in representative cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | References |
|---|---|---|
| PI3K Isoforms | ||
| p110α | 2 - 8 | [3][6][7] |
| p110β | 3 - 88 | [3][6][7] |
| p110δ | 3 - 48 | [3][6][7] |
| p110γ | 15 - 150 | [3][6][7] |
| mTOR Complexes | ||
| mTORC1 | 20 - 30 | [3][5][6][7] |
| mTORC2 | 83 | [3][5] |
| Other Kinases |
| DNA-PK | 2 - 23 |[3][6][7] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Key Genetic Feature | GI50 (µM) | References |
|---|---|---|---|---|
| U87MG | Glioblastoma | PTEN null | 0.12 | [8] |
| PC3 | Prostate Cancer | PTEN null | 0.13 | [8] |
| HCT116 | Colorectal Carcinoma | PIK3CA H1047R | 0.23 | [8] |
| MDA-MB-468 | Breast Cancer | PTEN null | 0.24 | [8] |
| IGROV-1 | Ovarian Cancer | PTEN/PIK3CA mutant | 0.38 | [8] |
| A549 | Lung Carcinoma | High p-Akt | 0.76 |[8] |
Cellular Consequences in Cancer
The inhibition of the PI3K/mTOR pathway by this compound translates into several key anti-cancer cellular outcomes.
-
Inhibition of Proliferation : this compound demonstrates potent antiproliferative properties across a wide panel of human cancer cell lines.[1][3] Its effect is often cytostatic, leading to a halt in cell division rather than immediate cell death.[3]
-
Cell Cycle Arrest : A primary cellular response to this compound is arrest in the G1 phase of the cell cycle.[3][9][10] This is mechanistically linked to the downregulation of Cyclin D1, a key protein for G1-S phase transition, which is controlled by the PI3K/mTOR pathway.[11]
-
Induction of Apoptosis : The ability of this compound to induce apoptosis is highly cell-type specific.[9] In some cancer models, such as leukemias and lymphomas, this compound effectively induces mitochondrial apoptosis.[3][12] However, in other cell lines, it fails to induce significant apoptosis when used as a single agent.[9] This variability may be due to the complex interplay of survival and death signals within different cancer types.
-
Induction of Autophagy : As a potent mTORC1 inhibitor, this compound is a known inducer of autophagy.[3]
-
Feedback Loop Activation : Prolonged treatment with this compound can, in some contexts, lead to the reactivation of the PI3K/Akt pathway. This is thought to occur through the inhibition of a negative feedback loop mediated by S6K, which normally dampens signaling from growth factor receptors.[9] This highlights a potential mechanism of resistance to PI3K/mTOR inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
This method quantifies the enzymatic activity of PI3K by measuring the incorporation of radiolabeled phosphate into a lipid substrate.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).
-
Inhibitor Addition : Serially dilute this compound in DMSO and add to the reaction wells (final DMSO concentration ≤ 2%).
-
Enzyme and Substrate Addition : Add the purified PI3K enzyme (e.g., p110α/p85α) and freshly sonicated phosphatidylinositol substrate to the wells.
-
Reaction Initiation : Start the kinase reaction by adding ATP containing γ-³²P-ATP (e.g., 10 µCi per reaction) at a final concentration of 1 µmol/L.[6]
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection : Add scintillant-coated beads that bind to the phosphorylated lipid product. Measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis of Pathway Modulation
This technique is used to measure the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.
-
Cell Culture and Treatment : Plate cancer cells (e.g., U87MG, HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[8][13]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Cell Treatment : Treat cancer cells with this compound (e.g., 5x GI50 concentration) or vehicle for 24 hours.[11]
-
Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Conclusion
This compound is a powerful research tool and a prototypical dual PI3K/mTOR inhibitor. Its mechanism of action is centered on the potent and simultaneous blockade of two of the most critical pro-survival signaling nodes in cancer cells. This dual inhibition leads to a robust anti-proliferative effect, G1 cell cycle arrest, and, in susceptible cell types, apoptosis. While its clinical development was hampered by toxicity and poor bioavailability, this compound remains a cornerstone compound for studying the biology of the PI3K/mTOR pathway and serves as a critical chemical template for the development of next-generation, clinically successful inhibitors.[4][15]
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Target Profile of PI-103: A Dual Kinase Inhibitor of the PI3K/mTOR Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent, cell-permeable, and reversible small molecule inhibitor that has garnered significant interest in cancer research and cell signaling studies. It is a multi-targeted inhibitor, primarily known for its dual inhibitory action against Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] This dual-targeting mechanism makes this compound a valuable tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the target profile of this compound, including its inhibitory activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Target Profile and Inhibitory Activity
This compound exhibits potent inhibitory activity against several key kinases involved in cell signaling. Its primary targets are the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), mTOR (both mTORC1 and mTORC2 complexes), and DNA-dependent protein kinase (DNA-PK). The inhibitory concentrations (IC50) of this compound against these targets have been determined in various cell-free assays, demonstrating its high potency.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary targets. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| Class I PI3K | |||
| p110α | 2 - 8 | Cell-free | [1][2][3][4] |
| p110β | 3 - 88 | Cell-free | [1][2][3][4] |
| p110δ | 3 - 48 | Cell-free | [1][2][3][4] |
| p110γ | 15 - 150 | Cell-free | [1][2][3][4] |
| mTOR | |||
| mTORC1 | 20 | Cell-free | [3][4] |
| mTORC2 | 83 | Cell-free | [3][4] |
| DNA-PK | |||
| DNA-PK | 2 - 23 | Cell-free | [1][2][3][4] |
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by directly inhibiting the kinase activity of its targets. By blocking the PI3K/Akt/mTOR pathway, this compound can induce a range of cellular responses, including:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines.
-
Induction of Apoptosis: By blocking pro-survival signals, this compound can trigger programmed cell death in cancer cells.[1]
-
Induction of Autophagy: this compound is also known to induce autophagy, a cellular process of self-digestion.[3][4]
-
Cell Cycle Arrest: The inhibitor can cause cells to arrest in the G1 phase of the cell cycle.
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a complex network of protein interactions. The following diagrams, generated using the DOT language, illustrate the core pathway and the points of inhibition by this compound.
References
An In-depth Technical Guide to PI-103 Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule belonging to the pyridofuropyrimidine class that potently and selectively inhibits the PI3K and mTOR kinases.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound serves as a valuable research tool for elucidating the roles of this pathway and as a lead compound for the development of novel anticancer agents.[1]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domains of PI3K and mTOR kinases. By blocking the activity of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.
Simultaneously, this compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[4][5] Inhibition of mTORC1 disrupts the phosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth. The inhibition of mTORC2 further contributes to the reduction of AKT activity, as mTORC2 is responsible for phosphorylating AKT at serine 473, a crucial step for its full activation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: this compound IC50 Values against PI3K Isoforms and mTOR Complexes
| Target | IC50 (nM) |
| PI3K p110α | 8[4][6] |
| PI3K p110β | 88[4][6] |
| PI3K p110δ | 48[4][6] |
| PI3K p110γ | 150[4][6] |
| mTORC1 | 20[4][6] |
| mTORC2 | 83[4][6] |
Table 2: this compound IC50 Values against Other Kinases
| Target | IC50 (nM) |
| DNA-PK | 2[4][6] |
| ATM | 920[4] |
| ATR | 850[4] |
Cellular Effects of this compound
The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of cellular responses, including:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of numerous cancer cell lines.[7]
-
Induction of Apoptosis: By downregulating pro-survival signals, this compound can induce programmed cell death in cancer cells.[8][9]
-
Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the G1 phase of the cell cycle.[5][10]
-
Induction of Autophagy: this compound is also known to induce autophagy, a cellular self-degradation process.[4][6]
Table 3: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A549 | Lung Carcinoma | 0.18 | 4 days[4] |
| A549 | Lung Carcinoma | 4 | 48 hours[4] |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 | 48 hours[4] |
| U87MG | Glioblastoma | ~0.5 (for cell death) | 24 hours[8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound signaling pathway and a general workflow for its experimental evaluation.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow to evaluate this compound's effects.
Detailed Experimental Protocols
In Vitro Kinase Assay (Scintillation Proximity Assay for PI3K)
This protocol is a generalized procedure for determining the IC50 values of this compound against PI3K isoforms.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PI3K isoform, the inhibitor (this compound at various concentrations with a final DMSO concentration of 2%), a buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/mL).[11]
-
Reaction Initiation: Start the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP.[11]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add SPA beads coated with a molecule that captures the phosphorylated lipid product.
-
Measurement: Measure the light emission using a scintillation counter. The amount of light is proportional to the amount of phosphorylated product.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (TR-FRET LanthaScreen™ for mTOR)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for mTOR.
-
Reagent Preparation: Prepare a solution of mTOR kinase, a fluorescently labeled substrate (e.g., GFP-4E-BP1), and a terbium-labeled phosphospecific antibody in a suitable assay buffer.[12]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells and initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.[9]
-
Detection: Stop the reaction by adding EDTA and add the terbium-labeled antibody. Incubate for at least 30 minutes at room temperature.[9]
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[13]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]
Western Blotting for Phospho-Protein Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT Ser473, total AKT, phospho-S6K, total S6K) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the IC50 value.
Cytotoxicity Assay (LDH Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and cells lysed to release maximum LDH.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
-
Cell Harvest and Fixation: After treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[16][17]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful and well-characterized dual inhibitor of PI3K and mTOR. Its ability to potently block this key signaling pathway makes it an indispensable tool for cancer research and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the PI3K/AKT/mTOR pathway. However, it is important to note that the in vivo metabolism of this compound is rapid, which has limited its clinical development.[1] Nevertheless, it remains a critical compound for preclinical research and the development of next-generation inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
The Discovery and Chemical Profile of PI-103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. First described in the mid-2000s, it has become a critical tool for cancer research due to its ability to simultaneously block key nodes in a frequently dysregulated signaling cascade in human cancers. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of this compound, supplemented with detailed experimental protocols and quantitative data to support its application in a research setting.
Discovery and Chemical Structure
This compound, with the chemical name 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol, emerged from research efforts to develop dual PI3K/mTOR inhibitors.[1] Its discovery was a significant step forward in targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2]
Chemical Structure:
-
Systematic Name: 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol[1]
-
Molecular Formula: C₁₉H₁₆N₄O₃[1]
-
Molecular Weight: 348.36 g/mol [1]
-
CAS Number: 371935-74-9[3]
The core of this compound is a pyrido[3',2':4,5]furo[3,2-d]pyrimidine heterocyclic system. This scaffold provides the necessary geometry to fit into the ATP-binding pocket of PI3K and mTOR kinases. The morpholine group enhances solubility and the phenolic hydroxyl group is crucial for its inhibitory activity.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 8[4][5] |
| PI3Kβ (p110β) | 88[4][5] |
| PI3Kδ (p110δ) | 48[4][5] |
| PI3Kγ (p110γ) | 150[4][5] |
| mTORC1 | 20[4][5] |
| mTORC2 | 83[4][5] |
| DNA-PK | 2[4][5] |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from the synthesis of its bioisostere, PI-103BE.[6] The general workflow involves the construction of the central pyrido[3',2':4,5]furo[3,2-d]pyrimidine core followed by the addition of the morpholine and 3-hydroxyphenyl moieties.
Caption: General workflow for the chemical synthesis of this compound.
Detailed Steps (Conceptual):
-
Amide Formation: React ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-hydroxybenzoyl chloride in the presence of a base to form the corresponding amide.
-
Cyclization: Heat the amide intermediate to induce cyclization and form the 2-(3-hydroxyphenyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one core.
-
Chlorination: Treat the pyrimidinone with a chlorinating agent (e.g., phosphorus oxychloride) to convert the hydroxyl group at the 4-position to a chlorine atom.
-
Nucleophilic Aromatic Substitution: React the 4-chloro intermediate with morpholine to yield the final product, this compound.
In Vitro PI3K HTRF Assay
This assay measures the ability of this compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K enzyme. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[4][7][8]
Materials:
-
PI3K enzyme (e.g., p110α/p85α)
-
PIP2 substrate
-
ATP
-
Assay Buffer (containing MgCl₂ and DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution
-
Detection Mix (containing Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 0.5 µL of DMSO (for controls) or diluted this compound.
-
Add 14.5 µL of a working solution containing the PI3K enzyme and PIP2 substrate. For "no enzyme" controls, add a working solution with only the PIP2 substrate.
-
Initiate the reaction by adding 5 µL of ATP working solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 5 µL of the Detection Mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665/620) and determine the IC50 value for this compound.
In Vitro mTOR Kinase Assay (LanthaScreen®)
This assay determines the inhibitory effect of this compound on mTOR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][10]
Materials:
-
mTOR (FRAP1) kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
GST-tagged kinase substrate (tracer)
-
mTOR Kinase Binding Buffer
-
This compound
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO for controls.
-
Prepare a 3X kinase/antibody mixture in mTOR Kinase Binding Buffer and add 5 µL to each well.
-
Prepare a 3X tracer solution in mTOR Kinase Binding Buffer and add 5 µL to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the emission ratio and determine the IC50 value for this compound.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, PC3 prostate cancer)
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., CellTiter-Glo®) or DNA staining dye (e.g., crystal violet)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a chosen method:
-
CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.
-
Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.
-
-
Plot the cell viability against the log of this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.[11][12][13][14]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a well-characterized and potent dual inhibitor of PI3K and mTOR. Its ability to target multiple key components of a critical cancer-related signaling pathway has made it an invaluable tool for preclinical research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of the PI3K/Akt/mTOR pathway and its role in disease. While its metabolic instability has limited its clinical development, this compound continues to be a benchmark compound for the development of next-generation PI3K and mTOR inhibitors.[3]
References
- 1. 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Development of a bioavailable boron-containing this compound Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
PI-103: A Technical Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-103 is a potent, cell-permeable, synthetic small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer and other diseases, this compound has become a valuable tool for preclinical research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its use in key experimental assays.
Introduction
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself by simultaneously inhibiting both Class I PI3K isoforms and the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2. This dual inhibition can lead to a more comprehensive and sustained blockade of the pathway compared to inhibitors that target either PI3K or mTOR alone.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of PI3K and mTOR kinases. Its inhibitory action on Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.
Simultaneously, this compound inhibits both mTORC1 and mTORC2. Inhibition of mTORC1, which is downstream of Akt, blocks the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth. The inhibition of mTORC2, which is one of the upstream activators of Akt, further contributes to the reduction of Akt phosphorylation at Ser473, reinforcing the blockade of the pathway. This compound has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[1]
Data Presentation
Biochemical Activity: In Vitro Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases in cell-free assays.
| Target | IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | 2 - 8 | [1][2] |
| PI3Kβ (p110β) | 3 - 88 | [1][2] |
| PI3Kδ (p110δ) | 3 - 48 | [1][2] |
| PI3Kγ (p110γ) | 15 - 150 | [1][2] |
| mTORC1 | 20 - 30 | [1][2] |
| mTORC2 | 83 | [1] |
| DNA-PK | 23 | [2] |
Cellular Activity: Anti-proliferative Effects in Cancer Cell Lines
This compound exhibits cytostatic and cytotoxic effects across a broad range of cancer cell lines. The table below presents the IC50 values for cell growth inhibition in selected cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |
| U87MG | Glioblastoma | ~0.1 | Proliferation Assay | [3] |
| Huh7 | Hepatocellular Carcinoma | Varies | MTT & 3H-thymidine | [4] |
| SKOV3 | Ovarian Cancer | >0.35 | CCK8 Assay | |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | >0.35 | CCK8 Assay | |
| Glioma Cell Lines | Glioblastoma | Varies | CellTiterGlo Assay | [5] |
| RT4 | Bladder Cancer | 0.1 | ATP assay | [6] |
| HeLa | Cervical Cancer | 5 | MTT & BrdU assay | [6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K isoforms or mTOR kinase
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., phosphatidylinositol for PI3K)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase buffer.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
For radioactive assays, spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions for detection.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cultured cells.
Materials:
-
Cultured cells (e.g., U87MG glioma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-S6 (Ser240/244), anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many phospho-specific antibodies.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a method to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) in fresh medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Glioma Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of glioma.[3][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioma cells (e.g., U87MG)
-
This compound formulated for in vivo administration (e.g., in DMSO and PEG300)
-
Vehicle control solution
-
Surgical tools for intracranial or subcutaneous injection
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Implantation:
-
Subcutaneous Model: Inject a suspension of glioma cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) subcutaneously into the flank of the mice.
-
Orthotopic (Intracranial) Model: Under anesthesia, stereotactically inject a smaller number of glioma cells (e.g., 1 x 10^5 cells) into the brain (e.g., striatum).
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) for subcutaneous models, or for a predetermined time for intracranial models.
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-25 mg/kg) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily).[2]
-
-
Monitoring and Endpoint:
-
Monitor the health of the mice and their body weight regularly.
-
For subcutaneous models, measure the tumor volume with calipers every few days.
-
For orthotopic models, monitor tumor growth using bioluminescence imaging.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
-
Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as western blotting to confirm target engagement or immunohistochemistry to assess proliferation and apoptosis.
-
Compare the tumor growth between the this compound-treated and control groups to evaluate the in vivo efficacy.
-
Visualizations
Figure 1: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Figure 2: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound serves as a critical research tool for elucidating the roles of the PI3K/mTOR pathway in health and disease. Its dual inhibitory mechanism provides a robust method for interrogating this complex signaling network. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. While its clinical development has been hampered by unfavorable pharmacokinetic properties, this compound remains a cornerstone for preclinical investigations and a foundational molecule for the development of next-generation PI3K/mTOR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual PI3K/mTOR Inhibitor PI-103: A Technical Guide to its Impact on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PI-103, a potent pyridofuropyrimidine-class inhibitor, and its specific effects on the phosphorylation of Akt (Protein Kinase B), a critical node in cell signaling. This compound is distinguished by its dual-inhibitory action against both Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), making it a valuable tool for investigating the PI3K/Akt/mTOR pathway.[1][2] This document compiles quantitative data on its inhibitory activity, details common experimental protocols for assessing its effects, and visualizes the complex signaling pathways involved.
Quantitative Inhibitory Profile of this compound
This compound demonstrates potent, low-nanomolar inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[3][4] Its efficacy varies across the different p110 catalytic subunits of PI3K. The compound also exhibits strong inhibitory effects on DNA-dependent protein kinase (DNA-PK).[3][4][5] The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by half, are summarized below from multiple cell-free assays.
Table 1: this compound IC50 Values for PI3K, mTOR, and DNA-PK
| Target Protein | Isoform / Complex | Reported IC50 (nM) | Reference(s) |
| PI3K | p110α | 2 - 8 | [3][5][6] |
| p110β | 3 - 88 | [3][5][6] | |
| p110δ | 3 - 48 | [3][5][6] | |
| p110γ | 15 - 150 | [3][5][6] | |
| mTOR | mTORC1 | 20 - 30 | [3][4][5] |
| mTORC2 | 83 | [3][4] | |
| DNA-PK | N/A | 2 - 23 | [3][5][6] |
Note: IC50 values can vary depending on the specific assay conditions and ATP concentration used in the experiments.
Effect on Akt Phosphorylation and Downstream Targets
The primary mechanism by which this compound impacts Akt is by blocking its activation through phosphorylation. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif, primarily by mTORC2.[7] By inhibiting PI3K, this compound prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for recruiting both Akt and PDK1 to the plasma membrane. By inhibiting mTORC2, this compound directly blocks the phosphorylation of the Ser473 site.[7] This dual action efficiently prevents Akt activation.[7]
Studies across numerous cancer cell lines have consistently demonstrated that treatment with this compound leads to a significant reduction in the levels of phosphorylated Akt (p-Akt) at both Ser473 and Thr308.[8][9][10]
Table 2: Summary of this compound Effects on Akt Phosphorylation in Cellular Assays
| Cell Line(s) | Treatment Conditions | Observed Effect on Akt Phosphorylation | Downstream Effects | Reference(s) |
| Dalton's Lymphoma Ascite (DLA) | H2O2-induced | Significant decrease in p-Akt (Ser473) by ~97% and p-Akt (Thr308) by ~77% | Downregulation of p-PDK1 and p-BAD | [8] |
| HT29 & HCT116 Bax-ko | 24-hour treatment | Decreased expression of p-Akt | Reduced phosphorylation of 4E-BP1 and S6 ribosomal protein | [11] |
| HCT116 & DLD-1 | Not specified | Reduction in p-Akt (Ser473) | N/A | [9] |
| Neuroblastoma (SH-EP, CHP-212, LAN-5) | 24-hour treatment with various concentrations | Dose-dependent reduction in p-Akt and p-S6 ribosomal protein | Synergistic induction of apoptosis with TRAIL | [10] |
| Murine T-cell Lymphoma | Not specified | Downregulation of phospho-Akt | Induction of apoptosis | [12] |
Visualizing the Mechanism of Action
To understand the role of this compound, it is crucial to visualize its position within the PI3K/Akt/mTOR signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Experimental Protocols: Western Blot for Akt Phosphorylation
The most common method to quantify the effect of this compound on Akt phosphorylation is Western Blotting. This technique allows for the detection of specific proteins (total Akt and phosphorylated Akt) from cell lysates separated by size.
Caption: Standard workflow for Western Blot analysis of p-Akt.
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures they remain in the logarithmic growth phase (60-70% confluency) at the time of the experiment.[13]
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[10][14]
2. Sample Preparation (Lysis):
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) or Bradford assay. This ensures equal loading of protein for each sample.
4. SDS-PAGE (Gel Electrophoresis):
-
Denature a standardized amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli (SDS-PAGE) sample buffer.[13]
-
Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane via electroblotting.
6. Immunodetection:
-
Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over non-fat milk.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-Akt Thr308, or mouse anti-total Akt) diluted in blocking buffer.[13] This incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that recognizes the primary antibody. This is typically done for 1 hour at room temperature.[13]
-
Final Washes: Perform another series of extensive washes with TBST.
7. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the protein levels. The p-Akt signal should be normalized to the total Akt signal or a loading control (e.g., β-actin or α-tubulin) to determine the relative change in phosphorylation.[15]
Logical Relationship of this compound Action
The efficacy of this compound in reducing Akt phosphorylation stems directly from its dual-target nature. It simultaneously removes the upstream activation signal (PIP3) and blocks one of the key activating kinases (mTORC2).
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of PI-103 in Autophagy Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PI-103, a potent pyridofuropyrimidine-class synthetic small molecule, and its intricate role in the regulation of autophagy. This compound is a pivotal research tool due to its function as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). While its therapeutic development has been hampered by rapid in-vivo metabolism, its utility in elucidating the mechanisms of autophagy remains invaluable.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling and experimental workflows involved.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular growth, proliferation, and survival.[2] Crucially, it acts as a primary negative regulator of autophagy. Under nutrient-rich conditions, this pathway is active and suppresses the initiation of autophagy.[3][4]
This compound exerts its primary effect by directly inhibiting two key nodes in this pathway:
-
Class I PI3K: It potently inhibits PI3Kα, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and activation of downstream effectors like Akt.
-
mTOR: this compound is a highly potent, ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[5]
Inhibition of mTORC1 is the canonical trigger for autophagy induction. mTORC1 normally phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[6] By inhibiting mTORC1, this compound relieves this suppression, leading to the activation of the ULK1 complex and the subsequent nucleation of the phagophore, the precursor to the autophagosome.[4]
Figure 1: this compound inhibits PI3K and mTORC1 to induce autophagy.
A Complex Duality: Induction of Autophagosomes vs. Blockade of Autophagic Flux
While this compound is widely used as an autophagy inducer, extensive research reveals a more complex role. It robustly triggers the initiation of autophagy, leading to a significant accumulation of autophagosomes. However, it concurrently impairs the later stages of the process, specifically the fusion of autophagosomes with lysosomes to form autolysosomes. This impairment results in a blockade of autophagic flux —the complete process of cargo sequestration, delivery to the lysosome, and degradation.[7]
Evidence for this dual role includes:
-
Induction: Treatment with this compound consistently leads to a dose- and time-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key protein marker localized to the autophagosome membrane.[8][9] Microscopic analysis also shows a marked increase in the number of GFP-LC3 puncta, representing autophagosomes.[7]
-
Flux Blockade: In autophagic flux assays, co-treatment with this compound and a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) does not lead to a further significant increase in LC3-II levels compared to this compound alone. This suggests that this compound itself is already preventing the degradation of autophagosomes, mimicking the effect of the lysosomal inhibitor.[7] Furthermore, levels of p62/SQSTM1, an autophagy substrate that is degraded in autolysosomes, are not cleared and may even accumulate following this compound treatment, further indicating a blockage in the final degradation step.[7]
The proposed mechanism for this flux inhibition is the off-target inhibition of Class III PI3K (Vps34). Vps34 is critical for the later stages of autophagy, including autophagosome maturation and fusion with lysosomes.[7][10] By inhibiting Vps34, this compound disrupts the completion of the autophagic process.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy - Wikipedia [en.wikipedia.org]
- 7. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Autophagy by MPT0L145, a Highly Potent PIK3C3 Inhibitor, Provides Synergistic Interaction to Targeted or Chemotherapeutic Agents in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PI3K/mTOR Inhibitor PI-103: A Technical Guide for Glioblastoma and Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-103 is a potent, cell-permeable, small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These two key proteins are central components of a signaling pathway frequently dysregulated in a multitude of human cancers, including glioblastoma and various forms of leukemia. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical glioblastoma and leukemia models. We present collated quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and therapeutic resistance.
This compound (3-(4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl)-phenol) was one of the first-generation dual PI3K/mTOR inhibitors. Its ability to concurrently block two crucial nodes in this oncogenic pathway provides a rationale for its potent anti-cancer effects observed in preclinical studies. This guide will delve into the specifics of its application in two distinct cancer types where the PI3K/Akt/mTOR pathway is a validated therapeutic target: glioblastoma, the most aggressive primary brain tumor in adults, and leukemia, a group of cancers affecting the blood and bone marrow.
Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both PI3K and mTOR kinases.[1] It exhibits potent inhibitory activity against Class IA PI3Ks, particularly the p110α isoform, and also effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] The dual inhibition of PI3K and mTOR is significant because mTORC1 inhibition alone can lead to a feedback activation of PI3K signaling, thus limiting the efficacy of mTOR-selective inhibitors.[4] By blocking both, this compound can circumvent this resistance mechanism.[4]
This compound in Glioblastoma Research
The PI3K/Akt/mTOR pathway is aberrantly activated in the majority of glioblastomas, making it a prime target for therapeutic intervention.[5] this compound has been shown to be effective in glioblastoma models, irrespective of the tumor's PTEN or EGFR status.[2][6]
Quantitative Data: Glioblastoma
The following table summarizes the inhibitory concentrations and cellular effects of this compound in various glioblastoma cell lines.
| Cell Line | Genetic Profile | IC50 (Proliferation) | Effect | Reference |
| U87MG | PTEN-null | ~0.6 µM | G0-G1 cell cycle arrest, inhibition of proliferation and invasion | [7][8] |
| U373MG | PTEN-null | Not specified | Inhibition of Akt phosphorylation | [2] |
| U-118 MG | PTEN mutant | 60 nM | Inhibition of proliferation | [7] |
| U-138 MG | PTEN mutant | 1.0 µM | Inhibition of proliferation | [7] |
Signaling Pathway in Glioblastoma
Caption: this compound inhibits the PI3K/Akt/mTOR pathway in glioblastoma.
This compound in Leukemia Research
The PI3K/Akt/mTOR pathway is also frequently activated in various types of leukemia, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), where it promotes leukemic cell survival and proliferation.[9][10]
Quantitative Data: Leukemia
The following table summarizes the inhibitory concentrations of this compound against various PI3K isoforms and mTOR complexes, which are relevant to leukemia.
| Target | IC50 | Reference |
| p110α | 8 nM | [3] |
| p110β | 88 nM | [3] |
| p110δ | 48 nM | [3] |
| p110γ | 150 nM | [3] |
| mTORC1 | 20 nM | [3] |
| mTORC2 | 83 nM | [3] |
| DNA-PK | 2 nM | [3] |
In primary AML blast cells, this compound has been shown to inhibit leukemic proliferation and induce apoptosis, particularly in the leukemic stem cell compartment.[10][11]
Signaling Pathway in Leukemia
Caption: this compound targets the PI3K/Akt/mTOR pathway in leukemia.
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Glioblastoma (e.g., U87MG, U373MG) and leukemia (e.g., MOLM14, OCI-AML3) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
Cell Viability and Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-S6K, S6K, actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
-
Implant human glioblastoma or leukemia cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.[1]
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or through bioluminescence imaging (for orthotopic models).
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Limitations and Future Directions
Despite its promising preclinical activity, the clinical development of this compound has been hampered by its poor pharmacokinetic properties.[5][12] This has led to the development of next-generation dual PI3K/mTOR inhibitors with improved bioavailability and safety profiles. Nevertheless, this compound remains a valuable research tool for elucidating the roles of the PI3K/mTOR pathway in cancer and for identifying potential biomarkers of response and resistance to this class of inhibitors. Future research could focus on synergistic combinations of PI3K/mTOR inhibitors with other targeted therapies or conventional chemotherapy to overcome resistance and enhance anti-tumor efficacy.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant anti-cancer activity in preclinical models of glioblastoma and leukemia. Its ability to simultaneously block two key nodes in a critical oncogenic signaling pathway underscores the therapeutic potential of this approach. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to aid researchers in further exploring the utility of this compound and the broader class of PI3K/mTOR inhibitors in oncology drug discovery and development.
References
- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kinase signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Cell Permeability and Uptake of PI-103
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability, cellular uptake, and mechanism of action of PI-103, a potent small molecule inhibitor. The document details the compound's inhibitory activities, outlines relevant experimental protocols for its characterization, and visualizes the critical signaling pathways and workflows involved in its study.
Introduction to this compound
This compound is a synthetic, cell-permeable pyridinylfuranopyrimidine compound that functions as a potent, ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] It was one of the first compounds developed to dually target both Class I PI3K isoforms and the mTORC1/mTORC2 complexes.[2][3] Due to its ability to simultaneously block these critical nodes in cell signaling, this compound has been extensively used as a research tool to investigate the roles of the PI3K/Akt/mTOR pathway in various cellular processes, particularly in the context of cancer. Its therapeutic potential is being explored for various malignancies, including glioblastoma and acute myelogenous leukemia (AML).[3][4]
The efficacy of this compound, like any intracellularly acting drug, is fundamentally dependent on its ability to traverse the cell membrane to reach its cytosolic targets. This guide focuses on the characteristics that govern its cellular uptake and the experimental methods used to quantify its activity and target engagement.
Mechanism of Action and Target Profile
This compound exerts its biological effects by inhibiting multiple protein kinases. It shows high potency against all Class IA PI3K isoforms (p110α, p110β, p110δ) and p110γ, as well as mTOR.[2][5] It also potently inhibits DNA-dependent protein kinase (DNA-PK).[5][6] By blocking PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like Akt. Its inhibition of mTORC1 and mTORC2 further disrupts downstream signaling related to cell growth, proliferation, and survival.[2] This multi-targeted inhibition leads to cytostatic effects, G1 phase cell cycle arrest, and the induction of apoptosis in various cancer cell lines.[3][5]
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the primary signaling cascade targeted by this compound.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified against its primary kinase targets in cell-free assays and against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
Table 1: Cell-Free Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Source |
| PI3K Isoforms | ||
| p110α | 2 - 8 | [2][5] |
| p110β | 3 - 88 | [2][5] |
| p110δ | 3 - 48 | [2][5] |
| p110γ | 15 - 150 | [2][5] |
| mTOR Complexes | ||
| mTORC1 | 20 - 30 | [2][5][6] |
| mTORC2 | 83 | [5] |
| Other Kinases | ||
| DNA-PK | 2 - 23 | [2][5][6] |
| ATM | 920 | [5] |
| ATR | 850 | [5] |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A549 | Lung Carcinoma | 0.18 - 4.0 | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 - 2.0 | [5] |
| U87MG | Glioblastoma | ~0.1 (GI50) | [7] |
| PC-3 | Prostate Cancer | ~0.4 (GI50) | [7] |
| HCT116 | Colon Cancer | ~0.05 (GI50) | [7] |
| MDA-MB-468 | Breast Cancer | ~0.2 (GI50) | [7] |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Cell Permeability and Cellular Uptake
This compound is consistently described as a "cell-permeable" compound, a prerequisite for its biological activity.[1] While specific transport studies for this compound are not extensively published, its ability to effectively inhibit intracellular targets in whole-cell assays at nanomolar to low-micromolar concentrations confirms its capacity to cross the plasma membrane.
The uptake of small molecule kinase inhibitors like this compound is typically governed by passive diffusion, driven by a concentration gradient across the cell membrane.[8] Physicochemical properties such as low molecular weight (348.36 g/mol ), moderate lipophilicity, and a low number of rotatable bonds generally favor this mechanism.[8]
A study comparing various PI3K inhibitors found that this compound was highly effective at reducing TNFα-induced endothelial permeability, suggesting it readily enters endothelial cells to engage its targets.[9]
Logical Framework for this compound Cellular Activity
The following diagram outlines the logical progression from the drug's properties to its ultimate biological effect.
References
- 1. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-103: A Technical Guide to Solubility and Application in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of PI-103 in DMSO and its practical application in cell culture media. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes essential visualizations to facilitate experimental design and execution.
This compound: Compound Overview
This compound is a potent and cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It acts as an ATP-competitive inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also targets the mTORC1 and mTORC2 complexes.[1][2][3] Due to its dual-inhibitory action, this compound is a valuable tool for investigating the roles of the PI3K/Akt/mTOR pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro studies. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions such as water and ethanol.
Data Presentation: Solubility Specifications
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥21.9 mg/mL[4] | >10 mM[4] | Some sources report up to 24 mg/mL (68.89 mM).[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble[4] | - | |
| Ethanol | Insoluble[4] | - |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Methodology:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]
Preparation of Working Solution in Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells, while minimizing DMSO-induced toxicity and compound precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Methodology:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial or stepwise dilution of the stock solution in the complete cell culture medium to reach the final desired experimental concentration. Direct dilution of a highly concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.[6]
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, with many protocols advocating for 0.1% or less, to avoid cytotoxic effects.[5][7]
-
A vehicle control, consisting of culture medium with the same final concentration of DMSO used in the experimental conditions, should always be included in the experimental design.[5]
-
Use the freshly prepared working solution immediately for cell treatment.
Example Application: In Vitro Cell-Based Assays
The following table provides examples of this compound concentrations and incubation times used in published cell-based assays. These should be considered as a starting point, and optimal conditions should be determined for each specific cell line and experimental setup.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| UCH-1 | Apoptosis Assay | 0.1 - 10 µM | 24 hours | [1] |
| UCH-1 | Growth Inhibition Assay | 0.01 - 10 µM | 6 days | [1] |
| A549 | Growth Inhibition | 2 µM | 72 hours | [4] |
| H460 | Growth Inhibition | 0.5 µM | 72 hours | [4] |
| Dalton's Lymphoma Ascites (DLA) | PI3K-AKT Pathway Inhibition | 10 µM | 6 hours (pre-treatment) | [8] |
| Various Tumor Cell Lines | Cytotoxicity Assay | 0.01 - 20 µM | 24 hours | [9] |
Visualization of Pathways and Workflows
The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its biological effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR pathway showing this compound inhibition points.
Experimental Workflow for this compound Cell Treatment
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Caption: A typical workflow for this compound treatment in cell culture.
References
- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 9. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PI-103 in Solution at -20°C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103, when stored in solution at -20°C. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments in cancer research and other therapeutic areas. This document summarizes stability data from various suppliers, outlines detailed experimental protocols for stability assessment, and provides a visual representation of the signaling pathway targeted by this compound.
Quantitative Stability Data
The stability of this compound in solution is highly dependent on the solvent used and the storage conditions. The following tables summarize the available quantitative data for the storage of this compound.
Table 1: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | Several months[2][3] | Stock solutions can be stored for this duration. |
| DMSO | -80°C | 6 months[4] | At least 6 months of stability.[4] |
| DMSO | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Solutions | Not Recommended | < 1 day[4] | Do not store aqueous solutions for longer than one day.[4] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ~10 mg/mL[4] |
| DMSO | 15 mg/mL[5] |
| DMSO | >10 mM[2][3] |
| DMSO | 24 mg/mL (68.89 mM)[1] |
| DMF | ~10 mg/mL[4] |
| DMF | 10 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL[5] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Note: For aqueous-based assays, it is recommended to first dissolve this compound in DMSO or DMF and then dilute the stock solution into the aqueous buffer immediately before use.[4] To achieve higher concentrations in DMSO, warming the solution at 37°C for 10 minutes and/or sonication may be helpful.[2][3]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in solution over time, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for this purpose. For higher sensitivity and specificity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Stability Assessment using HPLC-UV
This protocol outlines a general procedure for assessing the stability of a this compound stock solution in DMSO stored at -20°C.
Objective: To quantify the concentration of this compound over time and detect the formation of any degradation products.
Materials:
-
This compound solid compound
-
Anhydrous DMSO (spectroscopic grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
-
Stability Study Time Points:
-
Analyze an aliquot of the this compound stock solution immediately after preparation (T=0).
-
Analyze subsequent aliquots at various time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months) after storage at -20°C.
-
-
Sample Analysis:
-
At each time point, thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition (90% A, 10% B).
-
Inject the diluted sample onto the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
This compound is a potent inhibitor of Class I PI3Ks and mTOR. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.
References
PI-103: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a synthetic, cell-permeable pyridofuropyrimidine compound that has garnered significant attention in cancer research due to its potent, ATP-competitive inhibition of multiple key signaling nodes.[1][2] It was identified as a dual inhibitor of Class IA phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[3][4] Further characterization revealed that this compound is a multi-targeted inhibitor, also potently targeting DNA-dependent protein kinase (DNA-PK).[5][6] This unique inhibitory profile allows this compound to simultaneously disrupt critical pathways involved in cell growth, proliferation, survival, and DNA repair, making it a valuable tool for research and a template for the development of novel cancer therapeutics.[4][7]
This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the affected pathways to support its application in a research and development setting.
Mechanism of Action and Inhibitory Profile
This compound exerts its biological effects by directly inhibiting the kinase activity of several members of the PI3K-related kinase (PIKK) family. Its primary targets are the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), both mTORC1 and mTORC2 complexes of mTOR, and DNA-PK.[2][5][8] The compound shows high potency, with inhibitory concentrations (IC50) in the low nanomolar range for these key targets.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the IC50 values of this compound against its primary and secondary kinase targets as reported in various studies. These values highlight the compound's potent activity against PI3K, mTOR, and DNA-PK.
| Target | IC50 Value (nM) |
| Primary Targets | |
| DNA-PK | 2[2][5][6], 23[8][9] |
| PI3K p110α | 2[8][9], 8[2][5] |
| PI3K p110β | 3[8][9], 88[2][5] |
| PI3K p110δ | 3[8][9], 48[2][5] |
| PI3K p110γ | 15[8][9], 150[2][5] |
| mTORC1 | 20[2][5], 30[8][9] |
| mTORC2 | 83[2][5] |
| Secondary Targets | |
| PI3-KC2β | 26[2] |
| ATM | 920[2] |
| ATR | 850[2] |
| hsVPS34 | 2300 |
Core Downstream Signaling Effects
The simultaneous inhibition of PI3K, mTOR, and DNA-PK by this compound triggers a cascade of downstream effects, culminating in potent anti-proliferative and pro-apoptotic activity in cancer cells.
Inhibition of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer.[3][10] this compound comprehensively blocks this pathway at multiple levels.
-
PI3K Inhibition : By inhibiting p110 isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogates the recruitment and activation of downstream kinases, including PDK1 and Akt.[11][12]
-
Akt Deactivation : The lack of PIP3-mediated signaling leads to a significant reduction in the phosphorylation of Akt at key residues (Thr308 and Ser473), thereby inactivating it.[10][11][12]
-
mTORC1/mTORC2 Inhibition : this compound directly inhibits both mTOR complexes. The inhibition of mTORC1 blocks the phosphorylation of its canonical substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1), leading to a shutdown of cap-dependent protein translation.[13][14] Inhibition of mTORC2 contributes to the full deactivation of Akt.[8]
-
Functional Consequences : This comprehensive pathway blockade results in the reduced phosphorylation of numerous downstream effectors, including the pro-apoptotic protein BAD (promoting its pro-apoptotic function) and the transcription factor GSK3β.[11][15][16]
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling cascade at multiple points.
Impairment of DNA Damage Repair
DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.
-
DNA-PK Inhibition : this compound potently inhibits the catalytic subunit of DNA-PK (DNA-PKcs).[6]
-
Functional Consequences : This inhibition prevents the successful repair of DSBs induced by ionizing radiation or DNA-damaging chemotherapies like doxorubicin.[1][17] The failure to repair DNA damage leads to the accumulation of unresolved γH2AX foci, a marker for DSBs, and ultimately triggers apoptosis.[1][17] This mechanism underlies the ability of this compound to act as a potent chemosensitizing and radiosensitizing agent.[1][17]
Figure 2: this compound inhibits DNA-PK, a key enzyme in the DNA double-strand break repair pathway.
Cellular Consequences of this compound Treatment
The combined inhibition of survival and DNA repair pathways by this compound leads to several distinct and desirable anti-cancer outcomes.
-
Cell Cycle Arrest : this compound is often cytostatic, inducing a robust cell cycle arrest in the G1 phase.[3][18] This effect is frequently associated with the downregulation of key cell cycle regulators like cyclin D1.[18]
-
Induction of Apoptosis : In many cancer cell lines, particularly those from hematological malignancies and glioblastoma, this compound is cytotoxic and induces apoptosis.[3][17][19] This is often mediated through the mitochondrial pathway and is characterized by the appearance of cleaved PARP and activated caspase-3.[1][19] The induction of apoptosis by this compound can be highly cell-type specific.[1]
-
Induction of Autophagy : this compound has been shown to induce the formation of autophagosomes, a key step in the process of autophagy.[5]
References
- 1. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound InSolution, ≥97%, potent ATP-competitive inhibitor of DNA-PK, PI3-K, and mTOR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pyridinylfuranopyrimidine inhibitor, this compound, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual PI3K/mTOR Inhibitor PI-103: A Technical Guide to its Function in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] As a dual inhibitor, it targets key nodes in a critical cellular network that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in inducing cell cycle arrest, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of class I PI3K isoforms and mTOR kinase.[3] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, resulting in the modulation of numerous downstream effectors that are critical for cell cycle progression.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity and anti-proliferative effects of this compound have been quantified across various targets and cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound Against Key Kinases
| Target | IC50 (nM) |
| PI3Kα (p110α) | 2 - 8 |
| PI3Kβ (p110β) | 3 - 88 |
| PI3Kδ (p110δ) | 3 - 48 |
| PI3Kγ (p110γ) | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Data compiled from multiple sources.[2][3]
Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.18 - 4 |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 - 2 |
| U87MG | Glioblastoma | ~0.5 |
| SNB19 | Glioblastoma | Not specified |
| GaMG | Glioblastoma | Not specified |
| MO59K | Glioblastoma | Not specified |
Data compiled from multiple sources.[2][3]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| GaMG | Control | 40-50 | Not specified | Not specified |
| GaMG | 24h incubation with this compound | 60-70 | Not specified | Not specified |
| U87MG | Control (24h) | Not specified | Not specified | Not specified |
| U87MG | 24h with 5x GI50 this compound | Increased | Decreased | Not specified |
| MO59K | Control | Not specified | Not specified | Not specified |
| MO59K | Long-term treatment | ~70 | Reduced | Not specified |
Data compiled from multiple sources.[1][4][5]
Signaling Pathways and Cell Cycle Arrest
This compound-mediated inhibition of the PI3K/Akt/mTOR pathway disrupts the signaling cascade that promotes cell cycle progression, primarily leading to a G1 phase arrest.[6][7]
PI3K/Akt/mTOR Signaling Pathway in Cell Cycle Control
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Inhibition of PI3K by this compound prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt. Concurrently, this compound directly inhibits both mTORC1 and mTORC2 complexes. The inactivation of mTORC1 leads to reduced phosphorylation of its downstream targets, p70S6K and 4E-BP1. This, in turn, suppresses the translation of proteins essential for cell cycle progression, such as Cyclin D1.[5] The culmination of these inhibitory effects is the hypophosphorylation of the retinoblastoma protein (Rb), which remains bound to the transcription factor E2F, preventing the expression of genes required for the G1 to S phase transition and resulting in a G1 cell cycle arrest.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[8][9]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Washing Post-Fixation: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes to pellet. Discard the supernatant and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.[10][11]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[12][13]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treatment: Allow the cells to adhere, then treat them with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet solution for 10-30 minutes.
-
Quantification: Wash the plates with water to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Conclusion
This compound is a powerful research tool for investigating the role of the PI3K/Akt/mTOR pathway in cell cycle regulation. Its ability to induce a robust G1 cell cycle arrest in a variety of cancer cell lines underscores the therapeutic potential of dual PI3K and mTOR inhibition. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the anti-cancer mechanisms of this compound and similar targeted therapies.
References
- 1. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor this compound on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for PI-103 In Vitro Kinase Activity Assay
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro kinase activity of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
Introduction
This compound is a small molecule inhibitor that targets multiple members of the PI3K family, including p110α, p110β, p110δ, and p110γ, as well as the serine/threonine kinase mTOR.[1][2][3] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[4] this compound serves as a crucial compound in preclinical research to understand the therapeutic potential and cellular effects of dual PI3K/mTOR inhibition.[5]
Principle
The in vitro kinase assay for this compound is designed to measure its ability to inhibit the enzymatic activity of specific kinase targets, primarily PI3K isoforms and mTOR. The assay typically involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of this compound. The inhibitory effect is quantified by measuring the amount of product formed, which is inversely proportional to the inhibitor's potency. Common methods for detection include radiometric assays using radiolabeled ATP, and non-radiometric assays such as fluorescence-based or luminescence-based technologies that detect the product or a byproduct of the kinase reaction.
Data Presentation
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against its primary targets in cell-free in vitro assays.
| Target | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 |
| PI3Kα (p110α) | 2 | 8 |
| PI3Kβ (p110β) | 3 | 88 |
| PI3Kδ (p110δ) | 3 | 48 |
| PI3Kγ (p110γ) | 15 | 150 |
| mTORC1 | Not specified | 20 |
| mTORC2 | Not specified | 83 |
| DNA-PK | 23 | 2 |
Note: IC50 values can vary between different assay platforms and experimental conditions.[1][3]
Experimental Protocols
This section provides a detailed methodology for a generic in vitro kinase assay to determine the IC50 of this compound against a PI3K isoform. This protocol can be adapted for other kinase targets of this compound.
Materials and Reagents
-
Purified recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound (stock solution in DMSO)
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA)
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (stock solution)
-
[γ-³²P]ATP (for radiometric assay)
-
Detection Reagent (e.g., for ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for luminescence-based assay)
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of PI-103 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PI-103 is a potent and cell-permeable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It exhibits multi-targeted inhibition of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][4] This dual inhibitory activity makes this compound a valuable tool for investigating the roles of the PI3K/AKT/mTOR pathway in various cellular processes, including cell proliferation, survival, and apoptosis.[5][6] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (IC50 values)
| Target | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 |
| p110α | 2[4] | 8[1] |
| p110β | 3[4] | 88[1] |
| p110δ | 3[4] | 48[1] |
| p110γ | 15[4] | 150[1] |
| mTORC1 | Not specified | 20[1] |
| mTORC2 | Not specified | 83[1] |
| DNA-PK | 23[4] | 2[1] |
Table 2: Effective Concentrations of this compound in Various Cell Lines and Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Observed Effect | Reference |
| UCH-1 | Apoptosis Assay | 0.1-10 μM | 24 h | Induces apoptosis | [4] |
| UCH-1 | Growth Inhibition Assay | 0.01-10 μM | 6 days | Inhibits proliferation dose-dependently | [4] |
| U87MG | Cell Death (LDH assay) | 0.5 μM | 24 h | Quantified cell death | [4] |
| U87MG | Inhibition of Akt Phosphorylation | 0.05-0.1 μM | 24 h | Inhibition of Akt phosphorylation | [7] |
| A549 | Antiproliferative Activity | 0.18 μM | 4 days | Reduction in cell viability | [1] |
| A549 | Cytotoxicity (MTT assay) | 4 μM | 48 h | Cytotoxicity | [1] |
| Caco-2 | Antiproliferative Activity | 0.8 μM | 48 h | Antiproliferative activity | [1] |
| H460 | Growth Inhibition | 0.5 μM | 72 h | ~60% inhibition of growth | [8] |
| Huh7 | Inhibition of EGF-stimulated proliferation | 2 μM | 48 h | 56% inhibition | [9] |
| Leukemic cell lines (MOLM14, OCI-AML3, MV4-11) | Proliferation | 1 μM | Not specified | Blocked cell proliferation | [2] |
| MCF7 (BRCA1-mutant) | Inhibition of Akt Phosphorylation | 1 μM | 24 h | Abolished phosphorylation of AKT and GSK3β | [10] |
| Dalton's Lymphoma Ascites (DLA) cells | Inhibition of H2O2-induced AKT phosphorylation | 10 μM | 6 h pre-treatment | Significantly decreased phosphorylation of AKT | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. A common stock concentration is 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 348.36 g/mol ), add 28.7 μL of DMSO.
-
Solubility: The solubility of this compound in DMSO is greater than 10 mM.[8] To ensure complete dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months.[8]
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, apoptosis assays, or protein extraction for Western blot analysis.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 μM) and a vehicle control as described in Protocol 2.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 μL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.1, 0.5, 1 μM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins relative to the total protein levels and the vehicle control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
Application Notes: PI-103 Treatment for Western Blot Analysis
Introduction
PI-103 is a potent and cell-permeable synthetic molecule that functions as a multi-targeted inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] It exhibits strong inhibitory activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and apoptosis.[3] Its frequent dysregulation in various cancers makes it a key target for therapeutic development.
Western blot analysis is an essential technique to investigate the molecular effects of this compound. By treating cells with this compound and subsequently analyzing protein lysates, researchers can quantify the inhibitor's impact on the phosphorylation status of key downstream targets, thereby confirming pathway inhibition and elucidating its mechanism of action. These application notes provide a comprehensive protocol for utilizing this compound in cell culture for subsequent Western blot analysis.
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, highlighting the key proteins and the points of inhibition by this compound.
Caption: PI3K/Akt/mTOR pathway showing dual inhibition of PI3K and mTOR by this compound.
Experimental Protocols
This section provides a detailed methodology for cell treatment, protein extraction, and Western blot analysis to assess the effects of this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells of interest (e.g., MCF7, U87MG, SH-EP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in standard growth media.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Typical working concentrations range from 0.1 µM to 10 µM.[1]
-
Experimental Wells:
-
Vehicle Control: Treat cells with an equivalent volume of DMSO as used for the highest this compound concentration.[5]
-
This compound Treatment: Treat cells with varying concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired time period. Common incubation times for observing effects on protein phosphorylation are between 4 and 24 hours.[5][6][7]
II. Protein Extraction and Quantification
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to each well.[8][9]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.[9]
III. Western Blot Analysis
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[8][9]
-
SDS-PAGE: Load equal amounts of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][11]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[10][12] Quantify band intensity using densitometry software.
Experimental Workflow Visualization
Caption: Workflow for Western blot analysis following this compound cell treatment.
Data Presentation: Effects of this compound on Key Pathway Proteins
The following table summarizes quantitative data from published studies, demonstrating the typical effects of this compound treatment on downstream signaling proteins as measured by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Time | Target Protein | Observed Effect |
| MCF7 (Breast Cancer) | Not specified | 24 hours | p-Akt | Reduction in phosphorylation[6] |
| Neuroblastoma (SH-EP, LAN-5) | 0.6 - 3 µM | 24 hours | p-Akt (S473), p-S6 | Dose-dependent decrease in phosphorylation[5] |
| Dalton's Lymphoma Ascite (DLA) | Not specified | Not specified | p-Akt (S473), p-Akt (T308) | ~97% and ~77% decrease in phosphorylation, respectively[11] |
| Colorectal Cancer Lines | 0.1 - 1 µM | 4 hours | p-Akt (S473), p-S6 (S240/244) | Dose-dependent decrease in phosphorylation[7] |
| Glioblastoma (U87MG) | 0.5 µM | 24 hours | p-Akt, p-S6K, p-S6 | Inhibition of phosphorylation[1] |
| Acute Myelogenous Leukemia (AML) | Not specified | Not specified | p-Akt, mTORC1 | Inhibition of constitutive and growth factor-induced activation[4] |
Note: It is crucial to normalize the phosphorylated protein signal to the total protein signal to account for any changes in overall protein expression. A loading control should also be used to ensure equal loading across all lanes. Prolonged treatment with this compound (e.g., 24 hours) may lead to the reactivation of Akt in some cell lines due to feedback loop mechanisms.[13]
References
- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. bu.edu [bu.edu]
- 11. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 13. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PI-103 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family of enzymes.[1] It demonstrates strong inhibitory activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), the mechanistic target of rapamycin (mTOR) complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).[2][3][4][5] By targeting these key regulators of cell growth, proliferation, and survival, this compound serves as a critical tool in cancer research and for studying the PI3K/Akt/mTOR signaling pathway.[2] Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy.
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of diverse cellular processes, including cell growth, metabolism, and survival. This compound's dual inhibition of both PI3K and mTOR makes it a powerful tool for dissecting this signaling network.
Caption: PI3K/Akt/mTOR pathway with this compound inhibition points.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Weight | 348.36 g/mol [2][3] |
| Chemical Formula | C₁₉H₁₆N₄O₃[2][3] |
| CAS Number | 371935-74-9[1][2] |
| Appearance | Crystalline solid[5] |
| Solubility | DMSO: ≥21.9 mg/mL[6]; >10 mM[2]; ~24 mg/mL[3]DMF: ~10 mg/mL[1][5]Water: Insoluble / Poorly soluble[5][6][7] |
| Storage (Powder) | Store at -20°C for up to 3 years or more.[1][3] |
| Storage (Stock in DMSO) | Aliquot and store at -20°C (1-6 months) or -80°C (6-12 months).[3][5][8][9] Avoid repeated freeze-thaw cycles.[3] |
| Typical Working Conc. | In Vitro: 0.5 µM - 2.0 µM[2][10]In Vivo: 5 - 10 mg/kg (intraperitoneal injection)[3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent.
Materials:
-
This compound powder (e.g., 1 mg or 5 mg)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath set to 37°C (optional)
-
Calibrated pipettes and sterile tips
Workflow Diagram:
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound Hydrochloride | Mechanism | Concentration [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PI-103 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PI-103, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in combination with other anticancer agents. The following sections summarize key preclinical findings, present quantitative data in structured tables, detail experimental methodologies, and provide visual representations of signaling pathways and experimental workflows.
This compound in Combination with Chemotherapeutic Agents (Doxorubicin & Cisplatin)
The combination of this compound with conventional chemotherapeutic drugs like doxorubicin and cisplatin has demonstrated synergistic effects in various cancer models, including liposarcoma, neuroblastoma, glioblastoma, and ovarian cancer.[1][2][3][4] The primary rationale for this combination is to overcome chemoresistance and enhance the apoptotic effects of DNA-damaging agents.[3] this compound achieves this by inhibiting the pro-survival PI3K/Akt/mTOR pathway and, in some contexts, by impairing DNA repair mechanisms.[3]
Quantitative Data Summary
| Cancer Type | Cell Line(s) | Combination Agent | This compound Concentration | Combination Agent Concentration | Effect | Reference |
| Liposarcoma | SW872, SW982 | Cisplatin | Not specified | Not specified | Synergistic increase in cell death | [1][4] |
| Liposarcoma | SW872, SW982 | Doxorubicin | Not specified | Not specified | Synergistic increase in cell death | [1][4] |
| Neuroblastoma | SH-SY5Y, SK-N-BE(2) | Doxorubicin | Not specified | Not specified | Synergistic induction of apoptosis | [2] |
| Glioblastoma | U87MG | Doxorubicin | 0.6 µM | 0.3 µg/ml | Prolonged DNA damage and retarded clearance of γH2A.X foci | [5] |
| Ovarian Cancer (Cisplatin-resistant) | SKOV3/DDP | Cisplatin | 0.35 mg/L | Various | Significantly decreased IC50 of cisplatin | [4] |
| Sarcoma | HT1080 | Doxorubicin | 3 µM | 1 µM | Enhanced doxorubicin-induced apoptosis | [6] |
Experimental Protocols
1.2.1. Cell Viability Assay (MTT/CCK8)
This protocol is adapted from studies assessing the synergistic cytotoxicity of this compound and chemotherapy.[4][7]
-
Cell Seeding: Plate cancer cells (e.g., SW872, SKOV3/DDP) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (doxorubicin or cisplatin), or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/CCK8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK8 solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization (for MTT assay): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the combination index (CI) method, where CI < 1 indicates synergy.
1.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.[2][8]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin/cisplatin, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
1.2.3. Western Blot Analysis
This protocol is to assess the effect of the combination treatment on key signaling proteins.[4]
-
Protein Extraction: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-S6, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound enhances chemotherapy-induced apoptosis.
Caption: Workflow for in vitro combination studies.
This compound in Combination with Targeted Therapies
This compound has been investigated in combination with other targeted agents to achieve a more comprehensive blockade of oncogenic signaling pathways.
This compound and Hsp90 Inhibitor (NVP-AUY922) with Radiation
This combination has been explored in glioblastoma and colon carcinoma to enhance radiosensitivity.[9][10] The rationale is that this compound can prevent the Hsp90 inhibitor-induced upregulation of the anti-apoptotic protein Hsp70.[9] The timing of drug administration relative to irradiation is critical for the outcome.[9][10]
| Cancer Type | Cell Line(s) | This compound Concentration | NVP-AUY922 Concentration | Radiation Dose | Treatment Schedule | Effect | Reference |
| Glioblastoma, Colon Carcinoma | GaMG, SNB19, SW480, SW48 | 2 µM | 200 nM | Various | 24h pre-irradiation | Diminished radiosensitizing effect of NVP-AUY922 | [9] |
| Glioblastoma, Colon Carcinoma | GaMG, SNB19, SW480, SW48 | 2 µM | 200 nM | Various | 3h pre-irradiation | Enhanced radiosensitization | [9][10] |
2.1.2.1. Colony Forming Assay
This protocol is used to assess the long-term survival of cells after treatment.[9]
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment and Irradiation:
-
Schedule I (24h pre-IR): Add this compound (2 µM) and/or NVP-AUY922 (200 nM) 24 hours before irradiation.
-
Schedule II (3h pre-IR): Add this compound (2 µM) and/or NVP-AUY922 (200 nM) 3 hours before irradiation and keep in culture for 24 hours post-irradiation.
-
Irradiate the cells with the desired doses of X-rays.
-
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.
Caption: this compound and NVP-AUY922 in radiosensitization.
This compound and BRAF Inhibitor (Sorafenib)
This combination has been studied in melanoma, targeting the frequently mutated RAS/RAF/MEK/ERK pathway and the PI3K/Akt/mTOR pathway simultaneously.[11][12]
| Cancer Type | Combination Agent | Effect (in vitro) | Effect (in vivo) | Reference |
| Melanoma | Sorafenib | Synergistic inhibition of RAS and PI3K pathways | No cooperative effect; this compound induced immunosuppression | [11][12] |
2.2.2.1. In Vivo Tumor Growth Study
This protocol is for assessing the in vivo efficacy of the combination therapy in an immunocompetent mouse model.[11]
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) for melanoma studies.
-
Tumor Cell Implantation: Subcutaneously inject melanoma cells (e.g., B16-F10) into the flanks of the mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, sorafenib alone, and the combination. Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). Analyze the tumor growth curves and survival data.
Caption: Dual blockade of RAS/MAPK and PI3K/mTOR pathways.
Concluding Remarks
The preclinical data strongly suggest that this compound can act synergistically with a variety of anticancer agents. However, the efficacy and the underlying mechanisms of these combinations can be highly context-dependent, influenced by the cancer type, the specific combination partner, and the treatment schedule. The unexpected in vivo findings with the sorafenib combination highlight the importance of evaluating these therapies in immunocompetent models to account for potential effects on the tumor microenvironment and the immune system. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and develop this compound-based combination therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 11. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual PI3K/mTOR inhibitor this compound promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI-103 Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent, cell-permeable, synthetic small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Specifically, it targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K, as well as both mTORC1 and mTORC2 complexes.[2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis.[4] Its aberrant activation is a common feature in many types of cancer, making it a key target for therapeutic intervention. This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5] This document provides detailed methodologies for assessing this compound-induced apoptosis.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR pathway. This inhibition leads to the dephosphorylation and activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, the inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like BAD.[6]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in various oral cancer cell lines after a 48-hour treatment, as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| SCC-4 | 0 (Control) | 1.2 ± 0.3 | 2.1 ± 0.4 | 3.3 ± 0.7 |
| 0.5 | 8.7 ± 1.1 | 5.4 ± 0.8 | 14.1 ± 1.9 | |
| 1.0 | 15.2 ± 1.5 | 9.8 ± 1.2 | 25.0 ± 2.7 | |
| 2.0 | 24.6 ± 2.1 | 18.3 ± 1.9 | 42.9 ± 4.0 | |
| SCC-9 | 0 (Control) | 0.9 ± 0.2 | 1.5 ± 0.3 | 2.4 ± 0.5 |
| 0.5 | 6.5 ± 0.9 | 4.1 ± 0.6 | 10.6 ± 1.5 | |
| 1.0 | 12.8 ± 1.3 | 8.2 ± 1.0 | 21.0 ± 2.3 | |
| 2.0 | 21.3 ± 1.9 | 15.7 ± 1.6 | 37.0 ± 3.5 | |
| SCC-25 | 0 (Control) | 1.5 ± 0.4 | 2.5 ± 0.5 | 4.0 ± 0.9 |
| 0.5 | 9.8 ± 1.2 | 6.3 ± 0.9 | 16.1 ± 2.1 | |
| 1.0 | 18.4 ± 1.7 | 11.5 ± 1.4 | 29.9 ± 3.1 | |
| 2.0 | 28.1 ± 2.5 | 20.2 ± 2.2 | 48.3 ± 4.7 |
Data is presented as mean ± standard deviation and is based on findings from Aggarwal et al. (2019) in the study of oral cancer cells.[7]
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits PI3K and mTOR, blocking pro-survival signals and inducing apoptosis.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method for detecting early and late-stage apoptosis.[8][9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[9] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of propidium iodide (PI), which stains the cellular DNA.[8]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS, and detach using trypsin. Neutralize trypsin with complete medium and collect the cells.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific substrate by active caspase-3, leading to the release of a chromophore or fluorophore that can be quantified.
Materials:
-
This compound
-
Cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate and reaction buffer)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, lyse the cells using the provided lysis buffer and quantify the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add the caspase-3 substrate and reaction buffer to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Caption: Workflow for Caspase-3 activity assay.
Protocol 3: Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Key Markers:
-
Cleaved Caspase-3: The active form of caspase-3.
-
Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspases; its cleavage is a hallmark of apoptosis.
-
Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Phospho-Akt (Ser473) and Phospho-S6 Ribosomal Protein: To confirm the inhibition of the PI3K/mTOR pathway by this compound.
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse them, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual PI3K/mTOR inhibitor this compound promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI-103 Cell Viability Assays
Introduction
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][] It exhibits strong anti-proliferative activity against a variety of tumor cell lines by inducing cell cycle arrest, primarily in the G1 phase, and promoting apoptosis.[5] Specifically, this compound targets Class IA PI3Ks (p110α, p110β, p110δ, and p110γ) and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibitory action makes it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and an ATP-based luminescence assay.
Mechanism of Action
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism. By blocking PI3K, this compound prevents the phosphorylation of Akt, a key downstream effector. Simultaneously, it inhibits mTORC1 and mTORC2, further disrupting downstream signaling related to protein synthesis and cell cycle progression.[1][5][6]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| A549 | MTT Assay | 48 hours | 4 | [2] |
| A549 | Cell Viability (Coulter Counter) | 4 days | 0.18 | [2] |
| Caco-2 | Hoechst 33342 Staining | 48 hours | 0.8 | [2] |
| Caco-2 | Hoechst 3342 Staining | 48 hours | 0.9 | [2] |
| U87MG | LDH Assay | 24 hours | ~0.5 (effective concentration) | [1][7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. A suggested starting range is 0.01 µM to 20 µM.[9]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.[8]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This method quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes luciferase to generate a luminescent signal proportional to the ATP concentration.[10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with a serial dilution of this compound (e.g., 0-20 µM) and a vehicle control for the desired duration (e.g., 24 hours).[9]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes.
-
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
-
Incubation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells from all experimental readings.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.
-
Troubleshooting and Considerations
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (usually <0.5%).
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Incubation Times: The duration of this compound exposure can significantly impact the results. Time-course experiments are recommended to determine the optimal endpoint.
-
Assay Choice: The MTT assay relies on mitochondrial reductase activity, while the ATP assay measures total ATP content. Results may vary slightly between the two methods, reflecting different aspects of cell health. The ATP assay is generally considered more sensitive and has a simpler "add-mix-measure" protocol.[10]
References
- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet [selleckchem.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ATP assay [protocols.io]
Application Notes and Protocols for PI-103 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent and selective cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It specifically targets Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), mTORC1, and mTORC2, as well as the DNA-dependent protein kinase (DNA-PK).[1][2][3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. This compound exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity and the downstream signaling cascade.[4] This results in a reduction of the phosphorylation of key signaling molecules such as Akt and ribosomal protein S6 (S6), leading to cell cycle arrest and apoptosis.[5][6]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. When used in conjunction with inhibitors like this compound, IF can provide valuable insights into the drug's mechanism of action and its effects on downstream signaling pathways. This document provides a detailed protocol for utilizing this compound in immunofluorescence staining to monitor the inhibition of the PI3K/Akt/mTOR pathway.
Signaling Pathway Targeted by this compound
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway, as determined by Western blot analysis. This data can be used as a reference for expected outcomes in immunofluorescence experiments.
| Cell Line | Treatment | Target Protein | Quantification Method | Result | Reference |
| SNB19 | 2 µM this compound for 3 hours | p-AKT (S473) | Western Blot | Reduction from 0.7 a.u. to 0.1 a.u. | [1] |
| SNB19 | 2 µM this compound for 3 hours | p-S6 | Western Blot | Strong decrease in protein levels | [1] |
| HCT116 | 0.5 µM this compound for 24 hours | p-AKT (S473) | Western Blot | Significant reduction in phosphorylation | [3] |
| U87MG | 0.5 µM this compound for 4 hours | p-S6 (S240/244) | Western Blot | Dose-dependent decrease in phosphorylation | [6] |
Experimental Protocols
Immunofluorescence Staining Workflow
Detailed Protocol for Immunofluorescence Staining of Phosphorylated Akt (p-Akt) and Phosphorylated S6 (p-S6)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells of interest cultured on sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Normal Goat Serum, 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-S6 Ribosomal Protein (Ser240/244))
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 0.5 µM - 2 µM) or vehicle (DMSO) for the appropriate duration (e.g., 3 - 24 hours).[1][3][6]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-Akt or anti-p-S6) to the recommended concentration in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each, with the final wash containing a nuclear counterstain like DAPI if desired.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI.
-
Seal the coverslips with nail polish to prevent drying.
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images using consistent settings for all experimental conditions to allow for accurate quantitative comparison.
-
-
Image Analysis and Quantification:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) based on cell morphology or the DAPI nuclear stain.
-
Measure the mean fluorescence intensity of the target protein signal within the ROIs for a significant number of cells per condition.
-
Subtract the background fluorescence and normalize the signal to a control if necessary.
-
Perform statistical analysis to determine the significance of any observed changes in fluorescence intensity between control and this compound treated cells.
-
References
- 1. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PI-103 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent, cell-permeable, synthetic small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] It exhibits inhibitory activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell cycle, proliferation, survival, and angiogenesis, which is often dysregulated in cancer.[1][5][6][7][8] Preclinical studies in various human tumor xenograft models have demonstrated the therapeutic potential of this compound, showing inhibition of tumor growth, angiogenesis, and metastasis.[2][9][10] These notes provide detailed protocols for the preparation and administration of this compound in xenograft studies to aid in the design and execution of preclinical research.
Data Summary: this compound Administration in Xenograft Models
The following table summarizes the administration routes, dosages, and observed effects of this compound in various xenograft models as reported in the literature.
| Xenograft Model | Administration Route | Dosage | Vehicle | Key Findings |
| Glioma (U87MG:ΔEGFR) | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Decreased average tumor size by 4-fold after 18 days; cytostatic effect.[11][12] |
| Kaposi's Sarcoma (EC-vGPCR allografts) | Intraperitoneal (i.p.) | 10 mg/kg/day | Not specified | Significant inhibition of tumor growth over 18 days.[13] |
| Glioma (intracranial) | Systemic delivery | Not specified | Not specified | Significant reduction in tumor volumes when combined with NSC-derived S-TRAIL.[9] |
| Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | Demonstrated antitumor activity in gefitinib-resistant cell lines.[3][4] |
| Melanoma | Not specified | Not specified | Not specified | In vitro inhibition of proliferation; however, in vivo studies in immunocompetent mice showed immunosuppression and promotion of tumor growth.[14] |
Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on common practices for formulating hydrophobic compounds for in vivo studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Ensure the this compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for short periods.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween 80, and ddH₂O (or saline). A common ratio is 40% PEG300, 5% Tween 80, and 55% ddH₂O.
-
-
Working Solution Formulation (for a final concentration of 1 mg/mL):
-
For a 1 mL final volume, add 50 µL of the 20 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure homogeneity. The final concentration of DMSO will be 5%.
-
Note: This formulation should be prepared fresh before each administration.[15]
-
Protocol 2: Xenograft Tumor Model and this compound Administration
This protocol provides a general workflow for establishing a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nu/nu or SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound working solution (from Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).[11]
-
Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting for target engagement).
-
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study involving this compound.
Caption: General experimental workflow for this compound administration in a xenograft model.
Important Considerations
-
Toxicity: Monitor mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[11]
-
Bioavailability: this compound has been noted to have rapid in vivo metabolism, which may affect its bioavailability.[15][16] The choice of vehicle and administration route can be critical.
-
Immunocompetence: As observed in a melanoma study, the effects of this compound may differ in immunocompetent versus immunodeficient models.[14] The choice of animal model should be carefully considered based on the research question.
-
Combination Therapy: this compound has been explored in combination with other agents, which can result in synergistic effects.[9][14][17]
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel dual PI3Kalpha/mTOR inhibitor this compound with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Datasheet [selleckchem.com]
- 12. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The dual PI3K/mTOR inhibitor this compound promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a bioavailable boron-containing this compound Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term PI-103 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent and selective cell-permeable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), the mechanistic target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[1] It acts as a dual inhibitor of the PI3K/Akt and mTOR signaling pathways, which are frequently dysregulated in various cancers, making this compound a valuable tool for cancer research.[2][3] These pathways are crucial regulators of cell cycle progression, proliferation, survival, and metabolism.[2] Long-term treatment of cell lines with this compound allows for the investigation of sustained pathway inhibition, mechanisms of acquired resistance, and the chronic effects on cellular phenotypes. These application notes provide detailed protocols for the long-term treatment of cell lines with this compound and subsequent analysis of its effects.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of its target kinases. It shows high potency against p110α, the catalytic subunit of PI3K, and also inhibits other p110 isoforms (β, δ, and γ) at nanomolar concentrations.[4] Furthermore, this compound effectively inhibits both mTORC1 and mTORC2 complexes.[4] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, resulting in decreased phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[5][6] The primary outcomes of this compound treatment in cancer cell lines are typically cytostatic, leading to cell cycle arrest, predominantly in the G1 phase, and in some cases, the induction of apoptosis.[3][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| p110α | 2 | Cell-free | [4] |
| p110β | 3 | Cell-free | [4] |
| p110δ | 3 | Cell-free | [4] |
| p110γ | 15 | Cell-free | [4] |
| mTOR | 30 | Cell-free | [4] |
| DNA-PK | 23 | Cell-free | [4] |
Table 2: Effects of Long-Term this compound Treatment on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Observed Effects | Reference |
| U87MG | Glioblastoma | 0.5 µM for 24h | G1 cell cycle arrest, decreased p-Akt and p-S6 | [6] |
| HCT116 | Colorectal Carcinoma | 5 µM (5x GI50) for 24h | Decreased phosphocholine levels, reduced p-Akt and p-S6RP | [5] |
| PC3 | Prostate Cancer | 1-10x GI50 for 24h | Decreased phosphocholine, reduced p-Akt and p-S6RP | [5] |
| MO59K | Glioblastoma | 2 µM for 24h | G1 cell cycle arrest, re-activation of p-Akt after 24h | [8] |
| MO59J | Glioblastoma | 2 µM for 24h | Partial abolishment of G2 arrest, increased radioresistance | [8] |
| Dalton's Lymphoma Ascite (DLA) | T-cell Lymphoma | Not specified | Increased apoptosis, downregulation of p110α and p-Akt | [7] |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for long-term this compound treatment in cell lines.
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Cell Lines
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, stored at -20°C)
-
Vehicle control (DMSO)
-
Sterile tissue culture plates/flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will not lead to over-confluency during the treatment period. c. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: a. Prepare fresh dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Also prepare a vehicle control medium containing the same final concentration of DMSO. b. Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium. c. Return the cells to the incubator.
-
Long-Term Culture and Maintenance: a. For treatment periods longer than 48-72 hours, it is crucial to replenish the medium and the drug.[9] b. Every 2-3 days, aspirate the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.[9] c. If cells approach confluency during the treatment period, they may need to be subcultured. To do this, trypsinize the cells, count them, re-seed a fraction of the cells into a new vessel, and continue the treatment. Note that this may select for resistant cells over very long periods.
-
Endpoint Analysis: a. At the end of the designated treatment period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with this compound as per Protocol 1 (typically in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
After incubation, add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][11]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
Materials:
-
Cells treated with this compound as per Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. At the end of the treatment period, wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate/dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with this compound as per Protocol 1
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: a. At the end of the treatment period, harvest both adherent and floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with PBS. c. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[3] d. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[1][12]
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet twice with PBS.[1] c. Resuspend the cell pellet in the PI/RNase A staining solution.[1] d. Incubate for 15-30 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample. b. Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets. c. Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting and Considerations
-
Drug Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent toxicity. Prepare fresh dilutions of this compound for each experiment as its stability in aqueous solutions over long periods may be limited.
-
Cell Confluency: For long-term experiments, it is critical to manage cell density to avoid artifacts from contact inhibition or nutrient depletion. Adjust initial seeding density and consider subculturing as needed.
-
Reactivation of Signaling Pathways: Prolonged inhibition of the PI3K/mTOR pathway can sometimes lead to feedback activation of other signaling pathways or even reactivation of the target pathway itself.[8] It is advisable to check the phosphorylation status of key signaling molecules at different time points during long-term treatment.
-
Off-Target Effects: While this compound is a relatively selective inhibitor, be aware of potential off-target effects, especially at higher concentrations.
-
Cell Line Specificity: The response to this compound can be highly cell line-dependent. The optimal concentration and treatment duration should be determined empirically for each cell line.
By following these detailed protocols and considering the key aspects of long-term cell culture with a kinase inhibitor, researchers can effectively investigate the sustained biological effects of this compound and gain valuable insights into the roles of the PI3K/Akt/mTOR pathway in their specific models.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. The Phosphoinositide 3-Kinase Inhibitor this compound Downregulates Choline Kinase α Leading to Phosphocholine and Total Choline Decrease Detected by Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor this compound on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols: PI-103 for Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent and selective cell-permeable inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] It acts as a dual inhibitor, targeting multiple nodes within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer and contributes to drug resistance.[4][5][6] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and potentially overcome mechanisms of drug resistance.
Mechanism of Action: this compound inhibits the p110 isoforms of PI3K (α, β, δ, and γ) and both mTOR complex 1 (mTORC1) and mTORC2.[2][3] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of the serine/threonine kinase AKT.[6] By also inhibiting mTOR, this compound blocks downstream signaling pathways that control protein synthesis and cell cycle progression. This dual inhibition makes this compound a valuable tool for studying resistance mechanisms that may arise from the activation of parallel or downstream signaling pathways.[5]
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Target | IC50 (nM) | Assay Type |
| p110α | 2[2], 8[3] | Cell-free assay |
| p110β | 3[2], 88[3] | Cell-free assay |
| p110δ | 3[2], 48[3] | Cell-free assay |
| p110γ | 15[2], 150[3] | Cell-free assay |
| mTORC1 | 20[3], 30[2] | Cell-free assay |
| mTORC2 | 83[3] | Cell-free assay |
| DNA-PK | 2[3], 23[2] | Cell-free assay |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type |
| A549 | Non-small cell lung cancer | 0.18[3] | 4 days | Coulter counter |
| H460 | Non-small cell lung cancer | More sensitive than A549 | Not Specified | Not Specified |
| U87MG | Glioblastoma | ~0.03 (significant inhibition) | Not Specified | Not Specified |
| MOLM14 | Acute Myelogenous Leukemia | <1 | Not Specified | Not Specified |
| OCI-AML3 | Acute Myelogenous Leukemia | <1 | Not Specified | Not Specified |
| MV4-11 | Acute Myelogenous Leukemia | <1 | Not Specified | Not Specified |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent inhibition | Not Specified | Not Specified |
| Caco-2 | Colorectal adenocarcinoma | 0.8[3] | 48 hours | Hoechst 33342 staining |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for studying drug resistance using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-Based Luminescence Assay)
This protocol is adapted from methods used to assess the cytotoxicity of this compound.[7]
Objective: To determine the effect of this compound on the viability of drug-resistant and sensitive cancer cell lines.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
Complete growth medium (cell line specific)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot cell viability (%) against this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis
This protocol is a general guideline for analyzing changes in protein expression and phosphorylation following this compound treatment.[7]
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control.
-
Protocol 3: In Vitro Kinase Assay (TR-FRET Based)
This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay and can be adapted for this compound.[8][9]
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of PI3K or mTOR.
Materials:
-
Recombinant PI3K or mTOR enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., lipid substrate for PI3K)
-
This compound
-
LanthaScreen™ Eu-labeled antibody and fluorescent tracer
-
384-well plates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.
-
Prepare a solution of the fluorescent tracer and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the kinase/antibody solution to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the tracer/ATP/substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the this compound concentration to determine the IC50 value.
-
Conclusion
This compound serves as a critical research tool for dissecting the complexities of drug resistance mediated by the PI3K/AKT/mTOR pathway. Its ability to inhibit both PI3K and mTOR allows for a more complete blockade of this signaling cascade, helping to uncover resistance mechanisms that may not be apparent with single-target inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to understand and ultimately overcome drug resistance in cancer and other diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: PI-103 in Radiosensitization Studies
Introduction
PI-103 is a potent, cell-permeable, synthetic small molecule that functions as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR)[1][2]. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and apoptosis[3][4]. In many human cancers, this pathway is aberrantly hyperactivated, contributing to tumor growth and resistance to conventional therapies like radiotherapy[5][6][7]. By targeting two key nodes in this pathway, this compound effectively disrupts these pro-survival signals, making it a valuable agent for investigation in radiosensitization studies[7].
Mechanism of Action in Radiosensitization
Radiotherapy primarily induces cancer cell death by causing extensive DNA damage, particularly double-strand breaks (DSBs). The PI3K/Akt/mTOR pathway plays a crucial role in the cellular response to this damage by promoting DNA repair mechanisms[2].
This compound enhances the cytotoxic effects of ionizing radiation through several mechanisms:
-
Inhibition of DNA Repair: this compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DSBs[1][8]. By impairing DNA repair, this compound leads to the persistence of radiation-induced DNA damage, marked by prolonged γH2AX foci formation, ultimately triggering cell death[1][9][10]. Studies have shown that pretreatment with this compound is associated with decreased levels of DNA repair proteins like Rad51 and phosphorylated DNA-PK[1].
-
Induction of Cell Cycle Arrest: The timing of this compound administration relative to irradiation can significantly influence cell cycle distribution. Short-term treatment (e.g., 3 hours before irradiation) can lead to a strong G2/M arrest, a phase where cells are most sensitive to radiation[11][12][13]. Conversely, longer pre-incubation periods (e.g., 24 hours) may cause a G1 arrest, potentially leading to radioresistance[11][12].
-
Promotion of Apoptosis: While the induction of apoptosis by this compound can be cell-type specific, in many cancer cell lines, its combination with radiation leads to an increase in apoptotic markers like cleaved PARP and cleaved caspase-3[2][14].
-
Modulation of Pro-Survival Signaling: By inhibiting Akt and mTOR, this compound downregulates the expression and activity of numerous downstream proteins involved in cell survival and proliferation[5][11].
The effectiveness of this compound as a radiosensitizer can be influenced by the genetic background of the tumor cells, such as the status of DNA-PKcs and p53[14][15]. Therefore, its application may be more beneficial in specific cancer subtypes.
Visualizing the Mechanism: The PI3K/Akt/mTOR Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and the inhibitory action of this compound.
References
- 1. Radiosensitization with combined use of olaparib and this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Radiosensitising Cancer Using Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (AKT) or Mammalian Target of Rapamycin (mTOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pyridinylfuranopyrimidine inhibitor, this compound, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosensitization with combined use of olaparib and this compound in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor this compound on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor this compound on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI-103 Inhibition of Akt Phosphorylation
Welcome to the technical support center for PI-103. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the PI3K/mTOR inhibitor, this compound, particularly when observing a lack of Akt phosphorylation inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, cell-permeable, multi-targeted inhibitor that acts on the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways.[1] It functions as an ATP-competitive inhibitor of Class I PI3K isoforms and also inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Additionally, this compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK).[2][4]
Q2: Which phosphorylation sites of Akt are critical for its activation?
Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif, primarily by mTORC2.[5][6]
Q3: Should I measure phosphorylation at Ser473 or Thr308?
Measuring both phosphorylation sites provides a more complete picture of Akt activation. Phosphorylation at Thr308 is indicative of PI3K/PDK1 pathway activation, while Ser473 phosphorylation is a direct target of mTORC2, one of this compound's targets.[7] Therefore, assessing both sites can help pinpoint the specific node of the pathway that may be resistant to inhibition.
Troubleshooting Guide: this compound Not Inhibiting Akt Phosphorylation
This guide addresses the common issue of observing persistent Akt phosphorylation despite treatment with this compound.
Problem: Western blot analysis shows no decrease in phospho-Akt (Ser473 or Thr308) levels in cells treated with this compound.
Possible Cause 1: Suboptimal Experimental Conditions
Solution: Ensure your experimental parameters are optimized for effective this compound activity.
-
Inhibitor Concentration: The effective concentration of this compound is cell-line dependent. A concentration range of 0.1 to 10 µM is commonly used.[8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The timing of this compound treatment is critical. Short-term treatment (e.g., 1-4 hours) is often sufficient to observe inhibition of Akt phosphorylation. However, prolonged treatment (e.g., 24 hours or longer) can lead to the activation of feedback loops and compensatory pathways, resulting in the reactivation of Akt.[8]
-
Inhibitor Quality and Storage: Ensure the this compound is of high purity and has been stored correctly, as recommended by the manufacturer, typically at -20°C. Prepare fresh working solutions from a DMSO stock for each experiment to avoid degradation.[10]
Possible Cause 2: Activation of Feedback Loops
Explanation: The PI3K/Akt/mTOR pathway is regulated by complex negative feedback loops. Inhibition of mTORC1 by this compound can relieve this feedback inhibition, leading to the upstream activation of PI3K and subsequent phosphorylation of Akt.[11]
Solution:
-
Time-Course Experiment: Perform a time-course experiment to observe the dynamics of Akt phosphorylation. You may see an initial decrease in phosphorylation followed by a rebound at later time points.
-
Co-inhibition Strategies: Consider co-treatment with an inhibitor of an upstream activator of PI3K, such as a receptor tyrosine kinase (RTK) inhibitor, if the specific RTK is known to be active in your cell model.
Possible Cause 3: Compensatory Pathway Activation
Explanation: Inhibition of the PI3K/Akt pathway can lead to the activation of parallel signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which can cross-talk and potentially influence Akt activity or promote cell survival independently.
Solution:
-
Probe for Compensatory Pathways: Perform western blot analysis for key proteins in the ERK pathway, such as phospho-ERK, to determine if this pathway is activated upon this compound treatment.
-
Combination Therapy: If compensatory activation is detected, consider a combination treatment with a MEK inhibitor to block the parallel survival pathway.
Possible Cause 4: Cell Line-Specific Resistance
Explanation: The genetic background of your cell line, such as mutations in PTEN, PIK3CA, or other pathway components, can influence its sensitivity to PI3K inhibitors.[12]
Solution:
-
Characterize Your Cell Line: If not already known, characterize the mutational status of key genes in the PI3K/Akt/mTOR pathway in your cell line.
-
Alternative Inhibitors: Consider using alternative or next-generation PI3K/mTOR inhibitors that may have a different selectivity profile or be more effective in your specific cellular context.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 8[2][4] |
| PI3Kβ (p110β) | 88[2][4] |
| PI3Kδ (p110δ) | 48[2][4] |
| PI3Kγ (p110γ) | 150[2][4] |
| mTORC1 | 20[2][4] |
| mTORC2 | 83[2][4] |
| DNA-PK | 2[2][4] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
Protocol 2: Western Blotting for Phospho-Akt and Total Akt
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C with gentle agitation. Use the antibody dilutions recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Troubleshooting workflow for this compound not inhibiting Akt phosphorylation.
References
- 1. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Hydrochloride | Mechanism | Concentration [selleckchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: PI-103 Cytotoxicity and Cellular Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][] It is a multi-targeted inhibitor, affecting several isoforms of PI3K (p110α, p110β, p110δ, and p110γ) as well as mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Additionally, this compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK).[1][3] Its ability to block these key signaling nodes makes it a valuable tool for studying cell proliferation, survival, and metabolism, particularly in the context of cancer research.
Q2: What are the typical cellular effects of this compound treatment?
Treatment of cancer cells with this compound commonly leads to:
-
Inhibition of cell proliferation: this compound can induce a cytostatic effect, leading to cell cycle arrest, often in the G1 phase.[1][4]
-
Induction of apoptosis: In many cancer cell lines, this compound can trigger programmed cell death.[1][5]
-
Induction of autophagy: As an mTOR inhibitor, this compound can also stimulate autophagy.[3]
-
Chemosensitization: this compound can enhance the cytotoxic effects of other chemotherapeutic agents.[4]
Q3: What is the solubility of this compound and how should I prepare stock solutions?
This compound has limited aqueous solubility. It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For cell culture experiments, the DMSO stock is then further diluted in culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
While this compound is a potent PI3K/mTOR inhibitor, it also inhibits DNA-PK with high potency.[1][3] Researchers should be aware of this activity, as it can influence experimental outcomes, particularly in studies related to DNA damage and repair.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound on cell viability.
-
Possible Cause 1: this compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Verify the calculations for your serial dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration (e.g., the IC50) for your specific cell line.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to PI3K/mTOR inhibition. Confirm the expression and activation status of the PI3K/Akt/mTOR pathway in your cell line using techniques like Western blotting.
-
-
Possible Cause 4: Sub-optimal Assay Conditions.
-
Solution: Ensure that the cell seeding density and incubation time are appropriate for the cytotoxicity assay being used. For example, for an MTT assay, cells should be in the exponential growth phase.
-
Problem 2: High background or variability in cytotoxicity assays.
-
Possible Cause 1: DMSO Cytotoxicity.
-
Solution: Ensure the final concentration of DMSO in your vehicle control and treatment wells is identical and non-toxic to the cells (generally <0.5%).
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells of a plate, which can concentrate media components and affect cell growth, consider not using the outermost wells for experimental samples. Fill these wells with sterile PBS or media instead.
-
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to achieve uniform cell numbers across all wells.
-
Problem 3: Unexpected results in apoptosis or cell cycle assays.
-
Possible Cause 1: Incorrect timing of analysis.
-
Solution: The induction of apoptosis and changes in cell cycle distribution are time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect after this compound treatment.
-
-
Possible Cause 2: Cell confluence affecting cell cycle.
-
Solution: High cell density can lead to contact inhibition and alter the cell cycle profile. Ensure cells are seeded at a density that prevents them from becoming confluent during the experiment.
-
-
Possible Cause 3: Inappropriate assay for the expected outcome.
-
Solution: this compound can be cytostatic in some cell lines. If you do not observe significant apoptosis, consider that the primary effect might be cell cycle arrest. Analyze both endpoints to get a complete picture.
-
Quantitative Data
Table 1: IC50 Values of this compound Against Various Kinases
| Kinase Target | IC50 (nM) |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Data compiled from multiple sources.[1][3][6][7]
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| U87MG | Glioblastoma | ~0.1 | Proliferation Assay |
| A549 | Lung Cancer | 0.18 - 4 | MTT/Coulter Counter |
| Caco-2 | Colorectal Cancer | 0.8 - 2 | Hoechst Staining |
| PC-3 | Prostate Cancer | Not specified | Not specified |
| MCF7 | Breast Cancer | Not specified | Not specified |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway and DNA-PK.
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
Technical Support Center: Optimizing PI-103 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PI-103 incubation time for maximal inhibition of the PI3K/mTOR signaling pathway.
Troubleshooting Guide
Effective inhibition by this compound is critically dependent on the incubation time, which can vary significantly between cell types and experimental conditions. This guide addresses common issues encountered during the optimization of this compound incubation time.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-Akt or p-S6K at a known effective concentration. | Incubation time is too short: The inhibitor has not had sufficient time to engage with its target and elicit a downstream effect. | Perform a time-course experiment with shorter and more frequent intervals (e.g., 15, 30, 60, 120 minutes) to identify the onset of inhibition. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | In conjunction with a time-course experiment, perform a dose-response analysis to determine the optimal concentration. | |
| Poor inhibitor stability: this compound may degrade in the cell culture medium over longer incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours). | |
| Initial inhibition of p-Akt is observed, but the signal reappears or increases at later time points (e.g., 24 hours). | Feedback loop activation: Prolonged inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that lead to the reactivation of upstream signaling, such as the reactivation of Akt.[1] | For experiments requiring longer-term pathway inhibition, a shorter incubation time that demonstrates maximal inhibition before the onset of feedback activation should be chosen. Alternatively, consider combination therapies to block feedback pathways. |
| Cellular adaptation: Cells may adapt to the presence of the inhibitor over time, leading to a diminished response. | A shorter incubation time is recommended. Time-course experiments are crucial to identify the window of maximal inhibition. | |
| High variability in inhibition between replicate experiments. | Inconsistent incubation timing: Minor variations in the duration of inhibitor treatment can lead to significant differences in pathway inhibition, especially at early time points. | Ensure precise and consistent timing of inhibitor addition and cell lysis across all replicates and experiments. |
| Cell confluence and passage number: The physiological state of the cells can influence their response to inhibitors. | Maintain consistent cell culture conditions, including seeding density, confluence at the time of treatment, and passage number. | |
| Off-target effects are observed at longer incubation times. | Prolonged exposure to the inhibitor: Long incubation times can increase the likelihood of this compound interacting with unintended targets. | Use the shortest incubation time that achieves maximal inhibition of the intended target to minimize off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: There is no single recommended starting time, as the optimal duration is highly cell-type and concentration-dependent. For initial experiments, it is advisable to perform a time-course analysis. Based on published data, significant inhibition of p-Akt can be observed as early as 3 hours in some cell lines.[1] However, signaling events can be rapid, so including earlier time points (e.g., 15, 30, 60, and 120 minutes) is recommended to capture the initial inhibitory effects.
Q2: How do I design an experiment to determine the optimal incubation time for this compound?
A2: A time-course experiment is the most effective way to determine the optimal incubation time. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve treating your cells with a fixed concentration of this compound and harvesting cell lysates at various time points. The level of inhibition is then assessed by analyzing the phosphorylation status of downstream targets like Akt and S6K via Western blotting.
Q3: Can long incubation times with this compound lead to paradoxical effects?
A3: Yes. Prolonged exposure to this compound can lead to the reactivation of signaling pathways. For instance, studies have shown that while a 3-hour incubation with this compound can strongly inhibit p-Akt, a 24-hour incubation may result in the reactivation of Akt.[1] This is often due to the disruption of negative feedback loops that normally regulate the pathway. Therefore, it is crucial to identify an incubation time that provides maximal inhibition before the onset of such paradoxical effects.
Q4: Is this compound stable in cell culture media for long-term experiments?
A4: The stability of small molecule inhibitors in aqueous solutions can be a concern, especially over extended periods. While specific data on the long-term stability of this compound in cell culture media is not extensively published, it is a good practice for experiments lasting longer than 24 hours to consider replacing the media with a fresh solution containing this compound to ensure a consistent effective concentration.
Q5: How does the optimal incubation time for this compound relate to its IC50 value?
A5: The IC50 value represents the concentration of an inhibitor required to achieve 50% inhibition of a biological process. While the IC50 is a measure of potency, the optimal incubation time is the duration required to achieve the desired level of inhibition (often maximal inhibition). These two parameters are related but distinct. A potent inhibitor (low IC50) may still require a specific amount of time to reach its target and exert its effect. Both dose-response and time-course experiments are necessary to fully characterize the activity of this compound in a particular experimental system.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a method to determine the optimal incubation time of this compound for the maximal inhibition of PI3K/mTOR signaling, assessed by the phosphorylation of Akt.
1. Cell Culture and Plating:
-
Culture your cells of interest to ~70-80% confluency under standard conditions.
-
Seed an equal number of cells into multiple wells of a culture plate (e.g., a 6-well plate). Allow the cells to adhere and grow for 24 hours.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. It is recommended to use a concentration that is 5-10 times the known IC50 for your cell line or a concentration known to be effective from the literature.
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a range of time points. A suggested time course could be: 0, 15, 30, 60 minutes, and 2, 4, 8, and 24 hours.
3. Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
6. Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each time point.
-
Plot the normalized phospho-Akt levels against the incubation time to identify the time point with the maximum inhibition.
Quantitative Data Summary
The optimal incubation time and concentration of this compound can vary between different cell lines and experimental goals. The following table summarizes some reported experimental conditions.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| SNB19 (Glioblastoma) | 2 µM | 3 hours | Strong reduction in p-Akt levels.[1] |
| SNB19 (Glioblastoma) | 2 µM | 24 hours | Reactivation of Akt function.[1] |
| U87MG (Glioblastoma) | 0.5 µM | 24 hours | Inhibition of p-Akt. |
| Dalton's lymphoma ascite (DLA) cells | Not Specified | 30 minutes | Significant decrease in phosphorylation of Akt at Ser-473 and Thr-308. |
| A549 and H460 (NSCLC) | Not Specified | Not Specified | Inhibition of p70s6k and Akt phosphorylation, causing G0-G1 arrest. |
| SH-EP, CHP-212, and LAN-5 (Neuroblastoma) | Nanomolar concentrations | Up to 48 hours | Rapid and prolonged inhibition of PI3K signaling. |
Visualizations
Caption: PI3K/mTOR signaling pathway and targets of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Troubleshooting Your PI-103 Experiments
Welcome to the technical support center for PI-103. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with the PI3K/mTOR inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, multi-targeted inhibitor of the phosphatidylinositol 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR).[1][2][3] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3] this compound is an ATP-competitive inhibitor.[4] Due to its broad activity, it is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[5]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly between different assay conditions. The table below summarizes the approximate IC50 values reported in cell-free assays.
| Target | IC50 (nM) [Selleck Chemicals][1] | IC50 (nM) [MedchemExpress][2] | IC50 (nM) [APExBIO][3] | IC50 (nM) [Cayman Chemical][4] |
| p110α | 2 | 8 | 2 | 8 |
| p110β | 3 | 88 | 3 | 88 |
| p110δ | 3 | 48 | 3 | 48 |
| p110γ | 15 | 150 | 15 | 150 |
| mTORC1 | - | 20 | - | 26 |
| mTORC2 | - | 83 | - | 83 |
| mTOR (general) | 30 | - | 30 | - |
| DNA-PK | 23 | 2 | 23 | 2 |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Solubility: this compound is soluble in DMSO at concentrations of approximately 24 mg/mL (68.89 mM), but it is poorly soluble in water and ethanol.[1][3] It is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] For higher concentrations, warming the solution to 37°C or using an ultrasonic bath may help.[3]
-
Stock Solution Storage:
Troubleshooting Common Experimental Issues
Here we address specific problems you might be encountering in your experiments with this compound.
Problem 1: I am not observing any effect of this compound in my cell-based assays.
Several factors could contribute to a lack of observable effect. Follow this troubleshooting workflow:
References
Technical Support Center: Unexpected Results with PI-103 in Melanoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate unexpected results when using the dual PI3K/mTOR inhibitor, PI-103, in melanoma cell experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing limited single-agent efficacy of this compound in my in vivo melanoma model, despite promising in vitro results?
A: This is a documented discrepancy. While this compound effectively induces apoptosis and cell cycle arrest in various human melanoma cell lines in vitro[1][2], its single-agent efficacy in vivo has been reported as modest[3][4]. Several factors could contribute to this:
-
Immunosuppressive Effects: In immunocompetent mouse models, this compound has been shown to induce immunosuppression, which can paradoxically promote tumor growth and inhibit apoptosis[3].
-
Toxicity and Bioavailability: this compound has faced challenges in clinical trials due to issues with toxicity and poor bioavailability, which may also limit its efficacy in animal models[5].
-
Induction of Anti-Apoptotic Proteins: this compound treatment can lead to the upregulation of anti-apoptotic BH3 family proteins such as Mcl-1, Bcl-2, and Bcl-xL, which can counteract the pro-apoptotic effects of the drug and promote cell survival[3].
Q2: I'm seeing an unexpected increase in the expression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) after this compound treatment. Why is this happening?
A: The induction of anti-apoptotic proteins is a known mechanism of resistance to PI3K/mTOR inhibitors. The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation[6]. When this pathway is inhibited by this compound, cancer cells can activate compensatory survival mechanisms, which include the upregulation of pro-survival proteins from the Bcl-2 family[3]. This can lead to a blunted apoptotic response and contribute to drug resistance.
Q3: My melanoma cells are showing signs of autophagy after this compound treatment. Is this a resistance mechanism?
A: Yes, the induction of autophagy can be a pro-survival mechanism for melanoma cells under therapeutic stress[7]. This compound has been observed to induce autophagy in cancer cells[8]. In melanoma, autophagy can have a dual role: it can act as a tumor suppressor in the early stages of melanocyte transformation, but in established tumors, it can promote survival and resistance to therapy[9][10]. Therefore, the autophagy you are observing could be a cellular response to the metabolic stress induced by this compound, aimed at promoting cell survival.
Q4: I am observing paradoxical activation of the MAPK pathway in my melanoma cells following this compound treatment. What could be the cause?
A: There is significant crosstalk between the PI3K/AKT/mTOR and MAPK signaling pathways[6]. Inhibition of the PI3K/mTOR pathway can sometimes lead to a compensatory upregulation of the MAPK pathway, which can in turn promote cell proliferation and survival, thereby limiting the efficacy of this compound[11]. This paradoxical activation is a known mechanism of resistance to PI3K/mTOR inhibitors in various cancers, including melanoma.
Troubleshooting Guides
Troubleshooting Unexpected In Vivo Tumor Promotion
If you observe that this compound is promoting tumor growth in your in vivo model, consider the following steps:
-
Assess the Immune Status of Your Animal Model: The pro-tumorigenic effects of this compound have been linked to immunosuppression[3]. If you are using an immunocompetent model, consider switching to an immunodeficient model (e.g., athymic nude mice) to eliminate the influence of the immune system.
-
Analyze the Expression of Anti-Apoptotic Proteins: Perform western blotting or immunohistochemistry on your tumor samples to check for the expression levels of Mcl-1, Bcl-2, and Bcl-xL. An increase in these proteins could explain the lack of apoptosis and tumor growth[3].
-
Consider Combination Therapy: this compound has shown synergistic effects when combined with other agents. For instance, combining this compound with the mTORC1 inhibitor rapamycin has been shown to be more effective at reducing tumor growth in vivo than either agent alone[1][2].
Troubleshooting Low Efficacy in BRAF/MEK Inhibitor-Resistant Melanoma Cells
If this compound is not effective in your BRAF/MEK inhibitor-resistant melanoma cell lines, here are some suggestions:
-
Investigate ROS Levels: Resistance to BRAF and MEK inhibitors can be associated with elevated levels of reactive oxygen species (ROS) and maintained p-Akt levels[12][13].
-
Consider a ROS-Activated Prodrug: A novel ROS-induced drug release form of this compound, known as RIDR-PI-103, has been developed. This prodrug releases active this compound under high ROS conditions, making it more effective in resistant cells with less toxicity to normal cells[12][13].
-
Evaluate Downstream Effectors: Even with this compound treatment, resistant cells may maintain phosphorylation of downstream targets like S6 ribosomal protein. Assess the phosphorylation status of p-Akt, p-S6 (Ser240/244), and p-S6 (Ser235/236) to confirm target engagement[12].
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) for Cell Viability | Apoptosis Induction | Cell Cycle Arrest | Reference |
| 518A2 | Data not specified | Yes | Yes | [1][2] |
| 607B | Data not specified | Yes | Yes | [1][2] |
| A375 | ~0.5 (as RIDR-PI-103 in TDR cells) | Yes | Yes | [1][2][13] |
| Mel-Juso | Data not specified | Yes | Yes | [1][2] |
| SKMel-28 | Data not specified | Yes | Yes | [1][2] |
| WM115 TDR | < 5 | Yes | Not specified | [13] |
| WM983B TDR | < 5 | Yes | Not specified | [13] |
TDR: Trametinib and Dabrafenib Resistant
Table 2: Summary of Unexpected In Vivo Effects of this compound
| Animal Model | This compound Treatment | Observed Outcome | Potential Mechanism | Reference |
| Immunocompetent Mice | Single agent | Promoted tumor growth, inhibited apoptosis | Immunosuppression, induction of Mcl-1, Bcl-2, Bcl-xL | [3] |
| Athymic Nude Mice | Single agent | Modest tumor growth inhibition | Poor bioavailability/toxicity | [1][2][4] |
| Immunocompetent Mice | Combination with sorafenib | No cooperative effect in blocking tumor growth | Not specified | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for PI3K/mTOR Pathway Proteins
-
Treat melanoma cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser240/244), total S6, Mcl-1, Bcl-2, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vivo Xenograft Study in Athymic Nude Mice
-
Subcutaneously inject 5 x 10^6 melanoma cells (e.g., 518A2) into the flank of athymic nude mice[1][2].
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound daily via oral gavage or intraperitoneal injection at a dose of 20 mg/kg/d[1][2].
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-AKT and p-S6).
Signaling Pathways and Workflows
Caption: The PI3K/mTOR Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Investigating Unexpected In Vivo Results.
Caption: Logical Relationship of Expected vs. Unexpected Outcomes with this compound.
References
- 1. Vertical inhibition of the mTORC1/mTORC2/PI3K pathway shows synergistic effects against melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphar.at [aphar.at]
- 3. The dual PI3K/mTOR inhibitor this compound promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging dimensions of autophagy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complex Role of Autophagy in Melanoma Evolution: New Perspectives From Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective Treatment of Metastatic Melanoma by Combining MAPK and PI3K Signaling Pathway Inhibitors [mdpi.com]
- 12. RIDR-PI-103, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
PI-103 bioavailability issues in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability issues of PI-103 observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low or inconsistent efficacy of this compound in our in vivo animal models after oral administration. What could be the cause?
A1: Low efficacy of this compound following oral administration is a well-documented issue stemming from its suboptimal pharmacokinetic properties.[1] The primary causes are:
-
Poor Aqueous Solubility: this compound has a tricyclic core structure that results in poor solubility in aqueous solutions.[1][2] This limits its dissolution and absorption in the gastrointestinal tract.
-
Rapid Metabolism: The compound undergoes extensive and rapid metabolism, primarily through glucuronidation of its phenol group.[1][3] This occurs in both the liver and intestine, leading to high first-pass metabolism and rapid clearance from the plasma and tissues.[1][4]
-
Low Oral Bioavailability: Consequently, this compound has very poor oral bioavailability, which means a very small fraction of the orally administered dose reaches systemic circulation in its active form.[5] The compound has been noted to have a half-life of less than 10 minutes in vivo.[6]
Q2: How can we improve the delivery of this compound in our animal experiments?
A2: To circumvent the challenges of poor solubility and low oral bioavailability, consider the following strategies:
-
Alternative Formulation: this compound is soluble in organic solvents like DMSO and DMF at approximately 10 mg/ml.[2] For in vivo use, a common approach is to first dissolve the compound in DMSO and then dilute it into a vehicle suitable for injection, such as saline containing a surfactant like Tween 20.[1]
-
Intraperitoneal (i.p.) Injection: Most successful preclinical studies demonstrating the anti-tumor efficacy of this compound have utilized i.p. administration.[1][7][8] This route bypasses the gastrointestinal tract and first-pass metabolism, leading to higher and more consistent systemic exposure compared to oral dosing.
Q3: What pharmacokinetic parameters should we expect for this compound in mice?
A3: this compound exhibits rapid clearance and a short half-life. The table below summarizes key pharmacokinetic parameters in BALB/c mice, which highlight these challenges. For comparison, data for GDC-0941, an analog developed to overcome these limitations, is also included.
| Parameter | This compound (2.5 mg/kg i.v.) | This compound (50 mg/kg i.p.) | GDC-0941 (10 mg/kg p.o.) |
| Cmax | ~1,800 ng/mL (Plasma) | ~4,000 ng/mL | Not specified, but significant exposure |
| AUC | ~400 ng·h/mL (Plasma) | ~4,500 ng·h/mL | Not specified, but sufficient for efficacy |
| Clearance (Cl) | ~100 mL/min/kg (Plasma) | Not Applicable | Low plasma clearance |
| Half-life (t1/2) | <0.2 hours (Plasma) | ~0.8 hours | Not specified, but improved |
| Oral Bioavailability | Not reported, but known to be very low[5] | Not Applicable | 78% [1] |
| (Data for this compound adapted from Raynaud et al., 2007[6]; Data for GDC-0941 adapted from Folkes et al., 2008[1]) |
Q4: Are there alternative compounds to this compound with better bioavailability for in vivo studies?
A4: Yes. Due to the significant pharmacokinetic limitations of this compound, several next-generation inhibitors targeting the PI3K pathway were developed with improved properties.[1]
-
PI-540 and PI-620: These bicyclic thienopyrimidine derivatives showed improvements in solubility and metabolism compared to this compound, resulting in enhanced antitumor efficacy in xenograft models.[1]
-
GDC-0941 (Pictilisib): This compound was specifically designed to eliminate the metabolic liability of glucuronidation by replacing the phenol group.[1] It demonstrates excellent (78%) oral bioavailability in mice and has advanced into clinical trials.[1]
-
RIDR-PI-103: This is a prodrug of this compound designed to release the active compound under the oxidative stress conditions found in tumor microenvironments, thereby enhancing its bioavailability and targeted delivery.[5]
Experimental Protocols
Protocol: In Vivo Bioavailability and Pharmacokinetic Assessment in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of a compound like this compound, based on methodologies described in the literature.[1]
-
Animal Model: Use female BALB/c or athymic nude mice (6-8 weeks old).[1]
-
Compound Formulation:
-
For Intravenous (i.v.) Dosing: Solubilize this compound in a vehicle such as 10% DMSO and 0.5% Tween 20 in saline.[1] The final concentration should be prepared to deliver the desired dose in a low volume (e.g., 10 mL/kg).
-
For Intraperitoneal (i.p.) Dosing: Formulate as above. Doses used in studies have ranged from 10 mg/kg to 50 mg/kg.[6][7]
-
For Oral (p.o.) Dosing: A suspension in a vehicle like 0.5% carboxymethylcellulose (CMC-Na) may be required due to poor solubility.
-
-
Dosing Administration:
-
Administer the formulated compound to mice via the desired route (i.v., i.p., or p.o.).
-
-
Sample Collection:
-
Collect blood samples via serial bleeding (e.g., from the tail vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to collect plasma by centrifugation and immediately freeze at -80°C until analysis.[1]
-
For tissue distribution studies, collect organs (e.g., liver, kidney, tumor), snap-freeze them in liquid nitrogen, and store at -80°C.[1][6]
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (Cl), volume of distribution (Vd), and half-life (t1/2) using non-compartmental analysis software.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory targets of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of the metabolic activity, isozyme contribution, species differences and potential drug–drug interactions of this compound, and the identification of efflux transporters for this compound-O-glucuronide in HeLa1A9 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
how to minimize PI-103 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of PI-103 in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and synthetic small molecule inhibitor.[1] It functions as a multi-targeted inhibitor of Class IA phosphatidylinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR).[2][3] Specifically, it inhibits the p110 isoforms of PI3K (α, β, δ, γ) and both mTOR complex 1 (mTORC1) and mTORC2.[1][4] this compound also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[3][4] Its ability to block these key signaling pathways, which are crucial for cell growth, proliferation, and survival, underlies its investigation as an anti-cancer agent.[2]
Q2: Why does this compound exhibit toxicity in normal, non-cancerous cells?
The PI3K/AKT/mTOR pathway is essential for numerous physiological processes in normal cells, including metabolism, growth, and survival.[5] this compound is a pan-PI3K inhibitor, meaning it blocks multiple PI3K isoforms that are active in healthy tissues.[5][6] The toxicity of this compound is therefore considered an "on-target" effect, where inhibition of the intended signaling pathway in normal cells disrupts their essential functions, leading to adverse effects.[5] Due to significant toxicity and poor bioavailability, this compound has not progressed in clinical trials.[6]
Q3: What are the common adverse effects associated with inhibitors of the PI3K/mTOR pathway?
While clinical data on this compound is limited, the toxicities associated with the broader class of mTOR and PI3K inhibitors are well-documented. These adverse events can include:
-
Dermatological: Stomatitis (mouth sores) and other cutaneous rashes.[7][8]
-
General: Impaired wound healing, anemia, and hypertension.[7][8]
-
Organ-specific: Nephrotoxicity (kidney damage), proteinuria, and non-infectious pneumonitis.[7][8][9]
-
Skeletal: Pan-PI3K inhibitors have been shown to decrease bone density and strength in preclinical models.[5]
Troubleshooting Guide: Minimizing this compound Toxicity In Vitro
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High cytotoxicity observed in normal/control cell lines at effective concentrations.
-
Possible Cause: The concentration of this compound required to inhibit the target pathway in cancer cells is inherently toxic to normal cells due to on-target effects.
-
Troubleshooting Strategies:
-
Dose-Response Optimization: Conduct a careful dose-response study to identify the lowest effective concentration that inhibits the PI3K/mTOR pathway in your cancer cell line of interest while having the minimal toxic effect on your normal cell line controls.
-
Intermittent Dosing Schedule: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off). This approach is being explored to mitigate the toxicities of PI3K inhibitors.[10]
-
Use of a Prodrug: Consider synthesizing or acquiring a prodrug version, such as RIDR-PI-103. This bioisostere is designed to release the active this compound molecule under conditions of oxidative stress, which are more prevalent in the tumor microenvironment, potentially reducing systemic exposure and toxicity to normal cells.[6]
-
Issue 2: Significant off-target or unexpected biological effects are observed.
-
Possible Cause: this compound inhibits multiple kinases (PI3K isoforms, mTOR, DNA-PK). The observed phenotype may be a result of inhibiting a combination of these targets. The timing of administration in combination with other agents can also dramatically alter the outcome.[11][12]
-
Troubleshooting Strategies:
-
Combination Therapy for Dose Reduction: Combine a lower dose of this compound with another targeted agent. For example, dual blockade of the PI3K/mTOR and RAS/RAF/MEK/ERK pathways can have synergistic effects, potentially allowing for lower, less toxic concentrations of each drug.[13]
-
Schedule-Dependent Combination Studies: When combining this compound with other treatments (like radiotherapy or other inhibitors), the schedule is critical. For instance, adding this compound 3 hours before irradiation enhanced radiosensitization, whereas adding it 24 hours prior diminished the effect.[12] A carefully designed experimental schedule is necessary to achieve synergy and avoid antagonism.
-
Issue 3: How can I confirm that this compound is inhibiting the intended pathway at my chosen concentration?
-
Possible Cause: The concentration used may be insufficient for target engagement or too high, causing non-specific toxicity.
-
Troubleshooting Strategy:
-
Western Blot Analysis: Perform a Western blot to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A reduction in the phosphorylation of Akt (at Ser473, a target of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1) provides direct evidence of target inhibition.[1]
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound Against Key Targets
| Target | IC50 (nM) | Reference |
|---|---|---|
| p110α | 2 - 8 | [1][4] |
| p110β | 3 - 88 | [1][4] |
| p110δ | 3 - 48 | [1][4] |
| p110γ | 15 - 150 | [1][4] |
| mTORC1 | 20 - 30 | [1][4] |
| mTORC2 | 83 | [4] |
Table 2: Example In Vitro Concentrations and Observed Effects of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| UCH-1 (T-cell Lymphoma) | Apoptosis Assay | 0.1 - 10 µM | 24 h | Induces apoptosis | [1] |
| UCH-1 (T-cell Lymphoma) | Growth Inhibition | 0.01 - 10 µM | 6 d | Dose-dependent proliferation inhibition | [1] |
| PC3 (Prostate Cancer) | Cell Cycle Analysis | 5x GI50 | 24 h | Increase in G1 cell population | [14] |
| HCT-116 (Colon Cancer) | 31P-MRS | 5 µM (5x GI50) | 24 h | 54% decrease in phosphocholine levels | [14] |
| Glioblastoma & Colon Carcinoma | Cytotoxicity (ATP-based) | 0.01 - 20 µM | 24 h | Dose-dependent decrease in ATP content |[11] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the impact of this compound on cell viability.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[15]
-
Compound Addition: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Agitate the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (OD_treated / OD_control) × 100%.[15]
Protocol 2: Western Blot for PI3K/mTOR Pathway Inhibition
This protocol verifies the on-target activity of this compound.
-
Cell Treatment: Culture your chosen cell lines (e.g., one cancer line and one normal control line) and treat them with this compound at the desired concentrations for a specified time (e.g., 2-24 hours). Include an untreated or vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-p-Akt Ser473, anti-p-S6) and total proteins (e.g., anti-Akt, anti-S6) as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to total protein and the control group.
Visualizations
Caption: this compound inhibits the PI3K/mTOR pathway at multiple nodes.
Caption: Workflow for optimizing this compound dosage to reduce toxicity.
Caption: Concept of a tumor-activated prodrug to limit toxicity.
References
- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Phosphoinositide 3-Kinase Inhibitor this compound Downregulates Choline Kinase α Leading to Phosphocholine and Total Choline Decrease Detected by Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
inconsistent PI-103 results between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PI-103, a potent inhibitor of PI3K, mTOR, and DNA-PK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, ATP-competitive inhibitor that targets multiple members of the PI3K-related kinase family. It is a potent inhibitor of class I PI3Ks (p110α, p110β, p110δ, and p110γ), mTOR (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK)[1][2]. By inhibiting these key signaling molecules, this compound can block cell growth, proliferation, and survival pathways, making it a valuable tool for cancer research[3][4][5].
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store at -20°C for long-term stability.
-
Stock Solutions: Prepare a concentrated stock solution in fresh, anhydrous DMSO[6]. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[1]. Moisture-absorbing DMSO can reduce the solubility of this compound[6].
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations up to 24 mg/mL (68.89 mM)[6]. It has poor solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in DMSO and then dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for Inconsistent this compound Results
Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Reduced or No Inhibitory Effect of this compound
Possible Cause 1: Improper Reagent Preparation or Storage
-
Question: Is the this compound stock solution prepared and stored correctly?
-
Troubleshooting Steps:
-
Always use fresh, high-quality DMSO to prepare stock solutions as moisture can decrease solubility[6].
-
Aliquot stock solutions into single-use tubes to minimize freeze-thaw cycles, which can lead to degradation.
-
Confirm the accuracy of the concentration of your stock solution.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Question: Are the concentration and incubation time of this compound optimized for your specific cell line and assay?
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary significantly between different cell types[7][8].
-
Optimize the incubation time. Short incubation times may not be sufficient to observe an effect, while prolonged exposure could lead to secondary, off-target effects or cellular adaptation[7].
-
Possible Cause 3: Cell Culture Conditions
-
Question: Could cell density or passage number be affecting the results?
-
Troubleshooting Steps:
-
Ensure consistent cell density across experiments. High cell density can sometimes reduce the effective concentration of the inhibitor per cell.
-
Use cells with a consistent and low passage number. High passage numbers can lead to genetic and phenotypic drift, altering the cellular response to inhibitors[9].
-
Issue 2: High Variability Between Replicates
Possible Cause 1: Incomplete Solubilization
-
Question: Is the this compound fully dissolved in the cell culture medium?
-
Troubleshooting Steps:
-
When diluting the DMSO stock in your aqueous medium, ensure thorough mixing to prevent precipitation of the compound.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Possible Cause 2: Inconsistent Cell Seeding
-
Question: Are the cells seeded uniformly across all wells?
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use appropriate pipetting techniques to ensure an equal number of cells are added to each well.
-
Issue 3: Unexpected Off-Target Effects or Cellular Stress
Possible Cause 1: High DMSO Concentration
-
Question: Is the final concentration of DMSO in the cell culture medium too high?
-
Troubleshooting Steps:
-
Calculate the final DMSO concentration in your experiments and ensure it is below the level of toxicity for your specific cell line (typically <0.1%).
-
Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in all experiments to account for any solvent effects.
-
Possible Cause 2: Cellular Feedback Mechanisms
-
Question: Is the observed effect a result of cellular feedback loops?
-
Troubleshooting Steps:
-
Be aware that inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms, such as the activation of other signaling pathways, which might lead to unexpected results[10][11].
-
Analyze multiple time points and downstream targets to better understand the dynamic cellular response to this compound.
-
Data Presentation
Table 1: IC₅₀ Values of this compound for Various Kinases
| Kinase Target | IC₅₀ (nM) |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Data compiled from multiple sources[1][2][6]. Note that IC₅₀ values can vary depending on the assay conditions.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Starting Concentration Range | Incubation Time |
| Western Blot (p-Akt/p-S6) | U87MG, A549, H460 | 0.1 - 5 µM | 4 - 24 hours |
| Cell Viability (MTT/LDH) | U87MG | 0.01 - 10 µM | 24 - 72 hours |
| Kinase Assay | Cell-free | 1 - 1000 nM | Varies by protocol |
These are general recommendations. Optimal conditions should be determined empirically for each specific experimental setup[5][6][12].
Experimental Protocols
Western Blot for Phosphorylated Akt (p-Akt) and S6 (p-S6)
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate[13][14][15].
Cell Viability Assay using Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle for the desired duration.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin or a gentle cell scraper.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in a binding buffer and add propidium iodide (PI) solution. Incubate in the dark on ice.
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI will enter cells with compromised membranes (dead cells) and fluoresce, allowing for the quantification of live and dead cell populations[16][17][18].
In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3K or mTOR), a suitable substrate (e.g., PIP2 for PI3K), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate or fluorescence-based assays[13][19].
Mandatory Visualization
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Logical relationship between potential causes and solutions for inconsistent this compound results.
References
- 1. This compound InSolution, ≥97%, potent ATP-competitive inhibitor of DNA-PK, PI3-K, and mTOR | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel dual PI3Kalpha/mTOR inhibitor this compound with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 17. microscopist.co.uk [microscopist.co.uk]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
impact of serum concentration on PI-103 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, PI-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of Class IA phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). It acts as a dual inhibitor, targeting both the p110α isoform of PI3K and the mTORC1/mTORC2 complexes.[1][2][3] By inhibiting these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound can block cell growth, proliferation, and survival in various cancer cell lines.
Q2: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured (e.g., inhibition of proliferation vs. induction of apoptosis). Generally, concentrations in the nanomolar to low micromolar range are used. For example, cytotoxicity has been observed in the range of 0.01–20 μM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does serum concentration in the cell culture medium affect this compound activity?
Serum is a complex mixture of growth factors, cytokines, hormones, and proteins that can significantly impact the activity of this compound. The primary mechanisms of interference are:
-
Activation of alternative signaling pathways: Growth factors in serum can activate parallel survival pathways, potentially counteracting the inhibitory effects of this compound on the PI3K/AKT/mTOR pathway.
-
Protein binding: this compound can bind to serum proteins, particularly albumin, which reduces the free concentration of the inhibitor available to enter the cells and interact with its targets. This can lead to a higher apparent IC50 value in the presence of serum.
Q4: Should I use serum-free or low-serum conditions for my this compound experiments?
The use of serum-free or low-serum conditions is highly recommended, especially for experiments aiming to determine the intrinsic potency of this compound (e.g., IC50 determination) or to study its direct effects on the PI3K/AKT/mTOR pathway. Serum starvation helps to reduce the basal activity of the PI3K pathway, leading to a more pronounced and specific effect of the inhibitor.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition with this compound. | High serum concentration in the culture medium. Growth factors in the serum may be activating alternative survival pathways, or the inhibitor may be binding to serum proteins, reducing its effective concentration. | 1. Perform experiments in serum-free or reduced-serum (e.g., 0.5-2% FBS) medium. 2. If serum is required for cell viability, perform a serum concentration titration to determine the lowest percentage of serum that maintains cell health. 3. Consider serum-starving the cells for a period (e.g., 4-24 hours) before adding this compound to reduce basal PI3K pathway activity.[1][5] |
| Cell line-specific resistance. Some cell lines may have intrinsic or acquired resistance mechanisms to PI3K/mTOR inhibition. | 1. Verify the mutational status of key genes in the PI3K pathway (e.g., PTEN, PIK3CA) in your cell line. 2. Test this compound on a known sensitive cell line as a positive control. 3. Consider combination therapies with other inhibitors to overcome resistance. | |
| Degradation of this compound. Improper storage or handling can lead to reduced activity. | 1. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh working dilutions from the stock solution for each experiment. | |
| High variability in results between experiments. | Inconsistent cell culture conditions. Variations in cell density, passage number, or serum batch can all contribute to variability. | 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. If using serum, test different lots of serum to ensure consistency, or use a single, large batch for a series of experiments. |
| Unexpected cell toxicity or off-target effects. | This compound concentration is too high. At high concentrations, this compound may have off-target effects. | 1. Perform a thorough dose-response analysis to identify the optimal concentration range that inhibits the target without causing excessive non-specific toxicity. 2. Use appropriate controls, including a vehicle-only (e.g., DMSO) control. |
Data Presentation
Table 1: Impact of Serum Concentration on the IC50 of a Representative PI3K Inhibitor
| Serum Concentration (%) | Representative IC50 (nM) |
| 0.5 | 50 |
| 2 | 150 |
| 5 | 400 |
| 10 | 1000 |
Note: These are illustrative values for a hypothetical PI3K inhibitor and should be experimentally determined for this compound in your specific cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cell Culture
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in complete growth medium.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, replace the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubate for 4-24 hours to reduce basal PI3K pathway activity.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate medium (serum-free or low-serum).
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets in the PI3K/AKT/mTOR pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PI-103 and Wortmannin for Phosphoinositide 3-Kinase (PI3K) Inhibition
In the landscape of cell signaling research and drug discovery, the Phosphoinositide 3-Kinase (PI3K) pathway is a critical focal point due to its central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. Consequently, the development and characterization of specific inhibitors for PI3K are of paramount importance. This guide provides a detailed, objective comparison between two widely used PI3K inhibitors: PI-103 and wortmannin.
Mechanism of Action
Wortmannin is a natural fungal metabolite that functions as a potent, irreversible, and non-specific inhibitor of PI3K.[1][2][3] Its mechanism involves covalent binding to a conserved lysine residue (Lys-802 in p110α) within the ATP-binding pocket of the PI3K catalytic subunit.[4] This covalent modification permanently inactivates the enzyme.[4] While potent against PI3Ks, its utility can be limited by its instability in biological fluids and its off-target effects at higher concentrations on other PI3K-related kinases such as the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PKcs), and myosin light-chain kinase (MLCK).[2][5]
This compound is a synthetic, potent, and ATP-competitive inhibitor. Unlike wortmannin, it is a reversible inhibitor. A key distinguishing feature of this compound is its dual-specificity, potently targeting both Class I PI3K isoforms and the mTOR kinase (specifically both mTORC1 and mTORC2 complexes).[6][7] This dual inhibition can be advantageous for completely shutting down the PI3K/Akt/mTOR signaling axis. This compound has shown greater selectivity against a broad panel of other protein kinases compared to older inhibitors, though it also inhibits DNA-PK.[8][9] However, its application in animal models has been hampered by poor aqueous solubility and rapid metabolism.[8][10]
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency.
Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound | 2 - 8 | 3 - 88 | 3 - 48 | 15 - 150 |
| Wortmannin | ~3-5 | ~3-5 | ~3-5 | ~3-5 |
Data compiled from multiple sources.[3][5][6][7][11] Note that reported IC50 values for this compound can vary between different assay conditions.
Table 2: Inhibitory Activity (IC50) against Other Kinases
| Inhibitor | mTOR (nM) | DNA-PK (nM) |
| This compound | 20 - 83 | 2 - 23 |
| Wortmannin | ~200 | 16 |
Data compiled from multiple sources.[3][6][7][9] Wortmannin's inhibition of mTOR is significantly less potent than its PI3K inhibition, while this compound shows potent activity against both.
Signaling Pathway Inhibition
Both inhibitors effectively block the PI3K pathway, which is crucial for a multitude of cellular functions. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most notably Akt. Activated Akt then phosphorylates a host of substrates, including components of the mTOR pathway, to drive cell growth and survival.
Experimental Protocols
In Vitro PI3K Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of the compounds on PI3K enzymatic activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K enzyme (e.g., p110α/p85α) and a lipid substrate, such as phosphatidylinositol (PI) or PIP2, are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: this compound and wortmannin are serially diluted in DMSO to create a range of concentrations for testing.
-
Reaction Initiation: The PI3K enzyme is pre-incubated with the various concentrations of either this compound or wortmannin for a defined period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by adding the lipid substrate and [γ-³²P]ATP.
-
Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 20 minutes) at 30°C to allow for the phosphorylation of the lipid substrate.
-
Reaction Termination and Product Separation: The reaction is stopped by adding an acidic solution (e.g., HCl). The phosphorylated lipid products are then extracted using a chloroform/methanol mixture and spotted on a thin-layer chromatography (TLC) plate to separate the product (PIP3) from the substrate and free ATP.
-
Detection and Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the product spots is quantified using a phosphorimager.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO-only control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Western Blot Analysis of Downstream Signaling
This method assesses the inhibitors' effects on the PI3K pathway within a cellular context by measuring the phosphorylation status of key downstream proteins.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF7 breast cancer cells) is cultured to approximately 70-80% confluency. The cells are then treated with various concentrations of this compound, wortmannin, or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[12]
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-S6 ribosomal protein) and total protein levels (e.g., total Akt, β-actin for loading control).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control. This allows for a comparison of pathway inhibition between different treatments.[13]
Summary of Comparison
| Feature | This compound | Wortmannin |
| Origin | Synthetic | Fungal Metabolite[1][2] |
| Mechanism | Reversible, ATP-competitive | Irreversible, Covalent Modifier[4] |
| Primary Target(s) | PI3K (Class I), mTORC1/2[7] | Pan-PI3K (Class I, II, III)[2] |
| Selectivity | Potent dual inhibitor of PI3K/mTOR; also inhibits DNA-PK.[6][9] | Non-specific at higher concentrations, inhibiting mTOR, DNA-PK, PLK1.[2][3] |
| Potency | Low nanomolar IC50 against PI3K and mTOR.[6][7] | Very potent, with low nanomolar IC50 against PI3K.[3][5] |
| Stability | Better chemical stability but suffers from rapid metabolism in vivo.[8][10] | Chemically unstable with a short half-life in solution.[5] |
| Key Advantage | Potent dual inhibition of PI3K and mTOR provides comprehensive pathway blockade.[8] | Extremely high potency against PI3K. |
| Key Limitation | Poor solubility and pharmacokinetics limit in vivo use.[8][10] | Irreversibility, instability, and off-target effects complicate interpretation.[5][8] |
Conclusion
Both this compound and wortmannin are powerful tools for investigating the PI3K signaling pathway.
-
Wortmannin remains a benchmark due to its high potency as a pan-PI3K inhibitor. However, its utility is tempered by its irreversible nature, chemical instability, and potential for off-target effects, which require careful consideration in experimental design.
-
This compound offers the distinct advantage of dual PI3K and mTOR inhibition, making it an excellent choice for studies aiming to achieve a complete shutdown of this critical signaling axis. While it demonstrates improved selectivity over wortmannin against many kinases, its own off-target activity on DNA-PK and its challenging pharmacokinetic properties must be acknowledged.
The choice between this compound and wortmannin will ultimately depend on the specific research question, the experimental system, and the desired balance between potency, specificity, and mechanism of inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. stemcell.com [stemcell.com]
- 3. Wortmannin | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
A Head-to-Head Battle of Kinase Inhibitors: PI-103 vs. LY294002
In the landscape of cell signaling research and drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal of chemical probes used to dissect this pathway, PI-103 and LY294002 are two of the most widely recognized inhibitors. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Selectivity Profile: A Comparative Analysis
The inhibitory activity of this compound and LY294002 has been characterized against various isoforms of PI3K and other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data summarized in the table below has been compiled from various in vitro kinase assays.
| Target Kinase | This compound IC50 (nM) | LY294002 IC50 (µM) | Fold Difference (LY294002 / this compound) |
| PI3K Isoforms | |||
| p110α | 2 - 8[1][2] | 0.5[3][4] | ~63 - 250 |
| p110β | 3 - 88[1][2] | 0.97[3][4] | ~11 - 323 |
| p110γ | 15 - 150[1][2] | Not widely reported | - |
| p110δ | 3 - 48[1][2] | 0.57[3][4] | ~12 - 190 |
| Other Kinases | |||
| mTORC1 | 20 - 30[1][5] | ~2.5[3] | ~83 - 125 |
| mTORC2 | 83[1] | Not widely reported | - |
| DNA-PK | 2 - 23[1][5] | 1.4[3][4] | ~61 - 700 |
| CK2 | Not widely reported | 0.098[3][4] | - |
| Pim-1 | Not widely reported | Inhibits[3] | - |
Key Observations:
-
Potency: this compound is a significantly more potent inhibitor of Class I PI3K isoforms than LY294002, with IC50 values in the low nanomolar range compared to the micromolar range for LY294002.[1][2][3][4][6]
-
PI3K Isoform Selectivity: While both are considered pan-PI3K inhibitors, this compound shows some variation in potency against the different isoforms.[1][2] LY294002 exhibits relatively similar potency against p110α, p110β, and p110δ.[3][4]
-
Off-Target Effects: LY294002 is known to be a less selective compound, demonstrating inhibitory activity against other kinases such as mTOR, DNA-PK, Casein Kinase 2 (CK2), and Pim-1.[3][7] this compound also inhibits mTOR and DNA-PK, in some cases with even greater potency than its intended PI3K targets.[1][5][8] This dual PI3K/mTOR inhibitory activity is a key feature of this compound.
Signaling Pathway Perturbation
Both this compound and LY294002 exert their effects by blocking the catalytic activity of PI3K, a critical upstream regulator of the PI3K/Akt/mTOR signaling cascade. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and PDK1, leading to the inhibition of a multitude of cellular processes.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and LY294002.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust in vitro assays. Below are generalized protocols for commonly employed methods.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the fundamental steps for determining the IC50 value of a kinase inhibitor. The specific kinase, substrate, and buffer conditions will need to be optimized for each experiment.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
- Kinase Stock: Dilute the purified recombinant kinase to a working concentration in kinase buffer.
- Substrate Stock: Prepare a stock solution of the specific peptide or protein substrate for the kinase in the assay buffer.
- ATP Stock: Prepare a concentrated stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.
- Inhibitor Stock and Serial Dilutions: Prepare a concentrated stock solution of the inhibitor (this compound or LY294002) in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
2. Assay Procedure:
- Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
- Kinase Addition: Add the diluted kinase solution to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding a stop reagent (e.g., EDTA).
3. Signal Detection:
- The method of detection will depend on the assay format. Common methods include:
- Radiometric Assay: Utilizes [γ-³²P]ATP. After the reaction, the phosphorylated substrate is captured on a membrane, and the incorporated radioactivity is measured.
- Fluorescence/Luminescence-based Assays (e.g., TR-FRET, ADP-Glo™): These assays use specific antibodies or enzymatic reactions to generate a light-based signal that is proportional to kinase activity.
4. Data Analysis:
- Background Subtraction: Subtract the signal from control wells lacking the kinase.
- Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
// Node and Edge Colors
node [fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
// Nodes
Start [label="Start: Compound of Interest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PrepareReagents [label="Prepare Reagents:\n- Kinase Panel\n- Substrates\n- ATP\n- Buffers"];
SerialDilution [label="Prepare Serial Dilutions\nof Inhibitor"];
AssayPlate [label="Dispense Reagents to\nAssay Plate"];
Incubate [label="Incubate"];
DetectSignal [label="Detect Signal\n(Radiometric, Fluorescence, etc.)"];
AnalyzeData [label="Analyze Data:\n- Calculate % Inhibition\n- Determine IC50 Values"];
SelectivityProfile [label="Generate Selectivity Profile", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End: Characterized Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> PrepareReagents;
Start -> SerialDilution;
PrepareReagents -> AssayPlate;
SerialDilution -> AssayPlate;
AssayPlate -> Incubate;
Incubate -> DetectSignal;
DetectSignal -> AnalyzeData;
AnalyzeData -> SelectivityProfile;
SelectivityProfile -> End;
}
Caption: A generalized experimental workflow for determining kinase inhibitor selectivity.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and LY294002 hinges on the specific experimental question and the desired level of selectivity.
-
For potent and relatively specific inhibition of the PI3K pathway , particularly when investigating the roles of the Class I isoforms, This compound is the superior choice due to its significantly lower IC50 values. However, its potent dual inhibition of mTOR must be taken into account when interpreting results. In some contexts, this dual activity can be experimentally advantageous for achieving a more complete blockade of the PI3K/Akt/mTOR pathway.
-
LY294002 , while a historically important and widely used PI3K inhibitor, should be used with caution due to its lower potency and broader off-target profile.[3][7] Its inhibitory effects on kinases like CK2 and Pim-1 could lead to confounding results.[3] It may still be useful for initial, exploratory studies or when a less potent inhibitor is desired.
Researchers should carefully consider the data presented here and consult the primary literature to make an informed decision on which inhibitor is best suited for their research, ensuring the most accurate and interpretable results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. assayquant.com [assayquant.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gilson.com [gilson.com]
- 7. In vitro kinase assay [protocols.io]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PI3K Pathway Inhibitors in Glioma Models: PI-103 vs. GDC-0941
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in glioblastoma (GBM), often due to mutations in PTEN, EGFR, or PIK3CA, makes it a prime target for therapeutic intervention.[2][3] This guide provides an objective comparison of two prominent PI3K pathway inhibitors, PI-103 and GDC-0941 (Pictilisib), focusing on their efficacy and mechanisms in preclinical glioma models.
Mechanism of Action: Dual vs. Selective Inhibition
Both this compound and GDC-0941 target the PI3K pathway, but with distinct selectivity profiles. The PI3K/Akt/mTOR axis is a central cascade where receptor tyrosine kinases (RTKs) activate Class I PI3K, leading to the phosphorylation of PIP2 to PIP3.[4] This activates downstream effectors like Akt, which in turn modulates numerous cellular processes, including the activation of the mTOR complex 1 (mTORC1).[1][5]
This compound is characterized as a dual inhibitor, potently targeting both the p110α subunit of PI3K and the mTOR kinase (mTORC1 and mTORC2) at nanomolar concentrations.[6] This combinatorial inhibition is credited for its unique and potent antiproliferative effects in glioma cells.[1][6]
GDC-0941 (Pictilisib) was developed as a next-generation inhibitor derived from the this compound scaffold to improve pharmaceutical properties.[2][7] It is a potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms (p110α, β, δ, and γ) but has significantly less activity against mTOR.[7][8][9] This selectivity allows for a more focused interrogation of PI3K-dependent signaling.
Comparative Efficacy in Glioma Models
Both compounds have demonstrated significant anti-tumor activity in a range of preclinical glioma models.
In Vitro Efficacy
This compound and GDC-0941 show potent, sub-micromolar antiproliferative activity across multiple glioma cell lines, including those with PTEN mutations (e.g., U87MG) which lead to constitutive PI3K pathway activation.[6][7] Despite GDC-0941's weaker mTOR inhibition, its cellular antiproliferative potency is comparable to that of this compound, suggesting that direct mTOR blockade may not be essential for this effect.[2][7] Both inhibitors effectively suppress the phosphorylation of key downstream biomarkers such as Akt and S6 ribosomal protein.[6][7]
| Parameter | This compound | GDC-0941 (Pictilisib) | Reference |
| Target | Dual PI3Kα / mTOR | Pan-Class I PI3K | [6][8] |
| p-Akt (Ser473) Inhibition IC50 (U87MG cells) | Potent, in nM range | 10 - 40 nM | [6][7] |
| Cell Proliferation Inhibition GI50 (U87MG cells) | ~0.5 µM (induces G1 arrest) | 0.95 µM | [6][10] |
| Cellular Effects | Induces G0-G1 cell cycle arrest; inhibits cell invasion; cytostatic.[6][11][12] | Induces apoptosis; inhibits cell proliferation.[10][13] | [6][10][11][12][13] |
| Activity Spectrum | Active in glioma lines irrespective of PTEN, p53, and EGFR status.[6] | Active in PTEN-negative U87MG and other cancer cell lines.[2][4] | [2][4][6] |
In Vivo Efficacy
In animal models, the improved pharmaceutical properties of GDC-0941 become a key differentiator. While this compound demonstrated significant activity in subcutaneous xenografts, its poor pharmacokinetic properties hindered further preclinical development.[5][6] In contrast, GDC-0941 exhibits excellent oral bioavailability, leading to robust and sustained tumor growth inhibition in glioma xenograft models.[4][7]
| Parameter | This compound | GDC-0941 (Pictilisib) | Reference |
| Animal Model | Nude mice with subcutaneous U87:ΔEGFR xenografts | Nude mice with subcutaneous U87MG xenografts | [6][7][8] |
| Dosing & Route | Intraperitoneal (i.p.) | Oral (p.o.) | [7] |
| Reported Efficacy | 4-fold reduction in average tumor size after 18 days.[6] | 98% tumor growth inhibition at 150 mg/kg/day.[7][8] | [6][7][8] |
| Pharmacokinetics | Poor pharmacokinetic properties.[5] | 78% oral bioavailability in mice; sustained pathway inhibition.[7] | [5][7] |
| Clinical Status | Preclinical tool compound | Advanced to Phase I/II clinical trials | [5][8] |
Experimental Protocols
In Vitro: Cell Viability Assay (Example)
-
Cell Seeding: Human glioma cells (e.g., U87MG) are harvested and seeded into 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound or GDC-0941 in DMSO are serially diluted in growth medium. The medium in the plates is replaced with medium containing the desired final concentrations of the inhibitor. A DMSO-only control is included.
-
Incubation: Cells are treated with the compounds for 72 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: Luminescence values are normalized to the DMSO control. IC50/GI50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[10]
In Vivo: Orthotopic Glioma Xenograft Model (Example)
References
- 1. Targeting the RTK-PI3K-mTOR Axis in Malignant Glioma: Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pyridinylfuranopyrimidine inhibitor, this compound, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Pictilisib (GDC-0941) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsk3b.com [gsk3b.com]
Validating PI-103 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PI-103's performance against other common inhibitors of the PI3K/mTOR pathway. Supported by experimental data, this document outlines key methodologies for validating target engagement in a cellular context.
This compound is a potent, cell-permeable, multi-targeted inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. Specifically, it targets class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), mTOR Complex 1 (mTORC1), mTOR Complex 2 (mTORC2), and the DNA-dependent protein kinase (DNA-PK)[1]. Understanding and confirming the engagement of this compound with its intended targets within a cellular environment is critical for the accurate interpretation of experimental results and for advancing drug discovery efforts.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, most notably cancer. This compound exerts its effects by inhibiting key kinases within this pathway.
Comparative Inhibitor Potency
The efficacy of this compound can be benchmarked against other well-known inhibitors of the PI3K/mTOR pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and common alternatives. It is important to note that these values can vary depending on the assay conditions and cell type used.
| Inhibitor | Primary Target(s) | p110α | p110β | p110δ | p110γ | mTORC1 | mTORC2 | DNA-PK |
| This compound | PI3K / mTOR | 8 nM [1] | 88 nM [1] | 48 nM [1] | 150 nM [1] | 20 nM [1] | 83 nM [1] | 2 nM [1] |
| LY294002 | PI3K | 500 nM[2][3] | 970 nM[3] | 570 nM[3] | - | - | - | 1400 nM[3] |
| Wortmannin | PI3K | 2-4 nM | 2-4 nM | 2-4 nM | - | - | - | 16 nM |
| Rapamycin | mTORC1 | - | - | - | - | ~1 nM | Inactive | - |
Experimental Protocols for Target Engagement Validation
To confirm that this compound is engaging its intended targets within a cellular context, two primary experimental approaches are recommended: Western Blotting to assess downstream signaling and the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding.
Experimental Workflow: Target Engagement Validation
The following diagram illustrates a typical workflow for validating the target engagement of this compound in cells.
References
Confirming PI-103 Inhibition of mTOR Signaling: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and evaluate the inhibitory activity of PI-103 on the mTOR signaling pathway. It offers a comparative analysis with other common mTOR inhibitors, supported by experimental data and detailed protocols.
Overview of this compound and the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It forms two distinct complexes, mTORC1 and mTORC2, which control different downstream cellular processes. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer.[1]
This compound is a potent, ATP-competitive inhibitor that targets both mTOR and Class IA phosphoinositide 3-kinases (PI3Ks), key upstream activators of the mTOR pathway.[2][3] Unlike allosteric inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound effectively inhibits both mTORC1 and mTORC2 complexes.[3][4][5] This dual activity makes it a valuable tool for studying the comprehensive effects of mTOR signaling blockade.
dot
Figure 1. Simplified mTOR signaling pathway showing points of inhibition for this compound and Rapamycin.
Comparative Analysis of mTOR Inhibitors
To objectively assess this compound's performance, it is compared with other well-known mTOR inhibitors. The primary method of comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
This compound is a dual PI3K/mTOR inhibitor, distinguishing it from compounds that target only mTOR.[2][6] It potently inhibits multiple PI3K isoforms (p110α, β, δ, γ) as well as both mTORC1 and mTORC2 complexes.[3][7]
Table 1: Comparative IC50 Values (nM) of mTOR Pathway Inhibitors
| Compound | p110α | p110β | p110δ | p110γ | mTORC1 | mTORC2 | Primary Mechanism |
| This compound | 8[3] | 88[3] | 48[3] | 150[3] | 20[3] | 83[3] | ATP-Competitive PI3K/mTOR |
| GDC-0941 | 3 | 33 | 3 | 75 | 580 | - | ATP-Competitive PI3K |
| NVP-BEZ235 | 4 | 75 | 7 | 5 | 21 | - | ATP-Competitive PI3K/mTOR |
| Rapamycin | - | - | - | - | ~1 (nM)* | Inactive | Allosteric mTORC1 |
| Torin1 | - | - | - | - | 2 | 10 | ATP-Competitive mTOR |
Note: Rapamycin's IC50 is cell-type dependent but typically in the low nanomolar range for mTORC1. Data compiled from multiple sources for comparative purposes.[][9][10]
Experimental Confirmation of mTOR Inhibition
Confirming that this compound inhibits mTOR signaling in a cellular context involves a series of experiments designed to measure the phosphorylation state of key downstream targets.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Western Blot Markers for Monitoring PI-103 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Western blot markers to monitor the activity of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). We present supporting experimental data for this compound and compare its effects with other well-established PI3K/mTOR pathway inhibitors, including LY294002, NVP-BEZ235, and GDC-0941.
Key Western Blot Markers for this compound Activity
This compound effectively inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The most reliable and widely used Western blot markers to assess this compound activity are the phosphorylated forms of key downstream effectors of this pathway. A decrease in the phosphorylation status of these proteins is indicative of this compound's inhibitory action.
The primary markers include:
-
Phospho-Akt (Ser473 and Thr308): Akt is a central node in the PI3K pathway. Its phosphorylation at Serine 473 and Threonine 308 is essential for its full activation. This compound treatment leads to a significant dose-dependent decrease in the phosphorylation of Akt at both sites[1][2][3][4].
-
Phospho-S6 Ribosomal Protein (Ser240/244): S6 ribosomal protein is a downstream effector of the mTORC1 complex. Its phosphorylation is a key event in the regulation of protein synthesis. This compound treatment effectively reduces the phosphorylation of the S6 protein[5][6][7].
-
Phospho-4E-BP1 (Thr37/46): 4E-BP1 is another critical substrate of mTORC1 that regulates cap-dependent translation. Inhibition of mTORC1 by this compound leads to decreased phosphorylation of 4E-BP1[5].
Quantitative Comparison of this compound and Alternative Inhibitors
The following tables summarize quantitative data on the inhibitory effects of this compound and alternative PI3K/mTOR inhibitors on key Western blot markers. It is important to note that experimental conditions, such as cell lines and treatment durations, can influence the observed potency.
| Inhibitor | Target(s) | IC50 (p110α) | IC50 (mTOR) | Cell Line | Endpoint | Result | Reference |
| This compound | PI3K / mTOR | 8 nM | 83 nM (mTORC2) | U87MG | p-Akt Inhibition (IC95) | 100-fold lower than LY294002 | [1] |
| 20 nM (mTORC1) | Huh7 (EGF-stimulated) | p-Akt (Ser473) Inhibition | 88% inhibition | [8] | |||
| Huh7 (EGF-stimulated) | p-S6K (Thr389) Inhibition | 87% inhibition | [8] | ||||
| LY294002 | PI3K | 1.4 µM | - | SCLC cell lines | Growth Inhibition (IC50) | 5 µM | [9] |
| NVP-BEZ235 | PI3K / mTOR | 4 nM | 20.7 nM | Melanoma cell lines | p-Akt and p-p70S6K Inhibition | Dose- and time-dependent decrease | [10] |
| GDC-0941 | Pan-PI3K | 3 nM | >1000 nM | - | p-Akt Cell-Based Assay (IC50) | 28 nM | [11] |
| Advanced solid tumor patients | p-Akt (Ser473) Inhibition in platelets | >90% suppression at 3 hours post-dose | [12][13] |
Table 1: Comparative Inhibitory Concentrations of PI3K/mTOR Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and other quantitative measures of inhibition for this compound and alternative compounds against their primary targets and key downstream markers.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approach to verify its activity, the following diagrams are provided.
Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound. This diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade and highlights the dual inhibitory action of this compound on both PI3K and mTOR complexes (mTORC1 and mTORC2).
Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess the phosphorylation status of target proteins following treatment with this compound.
Experimental Protocols
Western Blotting for Phospho-Akt, Phospho-S6, and Phospho-4E-BP1
This protocol is a generalized procedure based on methodologies cited in the referenced literature[14][15][16]. Specific antibody dilutions and incubation times may need to be optimized for individual experiments.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations and for specified durations.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit or a similar method.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-phospho-S6 Ser240/244, or rabbit anti-phospho-4E-BP1 Thr37/46) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and/or a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
By following these protocols and utilizing the specified Western blot markers, researchers can effectively monitor the intracellular activity of this compound and compare its efficacy with other PI3K/mTOR pathway inhibitors, thereby facilitating drug development and a deeper understanding of cellular signaling.
References
- 1. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 4. Inhibition of the PI3K/AKT pathway potentiates cytotoxicity of EGFR kinase inhibitors in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. bio-rad.com [bio-rad.com]
A Comparative Guide to the Efficacy of PI-103 and Newer PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. PI-103, an early, potent inhibitor of this pathway, has been instrumental in foundational research. However, the landscape of PI3K inhibitors has evolved, with newer, more selective agents demonstrating improved therapeutic windows. This guide provides a detailed comparison of the efficacy of this compound against a selection of these next-generation inhibitors: pictilisib (GDC-0941), buparlisib (BKM120), and alpelisib (BYL719), supported by experimental data.
At a Glance: Comparative Efficacy of PI3K Inhibitors
The following table summarizes the in vitro potency of this compound and newer PI3K inhibitors against Class I PI3K isoforms and other relevant kinases. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | DNA-PK (IC50, nM) |
| This compound | 2 - 8 | 3 - 88 | 3 - 48 | 15 - 150 | 20 - 83 | 2 - 23 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | >1000 | >1000 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | - | - |
| Alpelisib (BYL719) | 4.6 | 1156 | 290 | 250 | - | - |
In-Depth Inhibitor Profiles
This compound: The Multi-Targeted Predecessor
This compound is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of the PI3K signaling network. Its broad specificity, inhibiting all Class I PI3K isoforms as well as mTOR and DNA-dependent protein kinase (DNA-PK), has made it a valuable tool for dissecting the complexities of this pathway.[1][2] However, this broad activity profile can also lead to off-target effects and toxicity, which has limited its clinical development.[3]
Pictilisib (GDC-0941): A Pan-Class I Inhibitor with Improved Selectivity
Pictilisib is a potent, orally bioavailable pan-Class I PI3K inhibitor with significantly less activity against mTOR and DNA-PK compared to this compound.[4][5] This increased selectivity for the PI3K isoforms is a key differentiator. Direct comparative studies have shown that while pictilisib and this compound have similar in vitro anti-proliferative activity, pictilisib demonstrates superior in vivo efficacy and pharmacokinetic properties, including better oral bioavailability.[4][5] For instance, in U87MG glioblastoma xenografts, daily oral dosing of pictilisib at 150 mg/kg resulted in 98% tumor growth inhibition.[5][6]
Buparlisib (BKM120): An Orally Available Pan-Class I Inhibitor
Buparlisib is another orally available pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[7][8] It inhibits all four Class I PI3K isoforms in the nanomolar range.[9] While demonstrating anti-tumor activity, its development has been hampered by a challenging toxicity profile, including mood disturbances, which is thought to be due to its ability to cross the blood-brain barrier.[10]
Alpelisib (BYL719): A Selective PI3Kα Inhibitor
Alpelisib represents a more targeted approach, with high selectivity for the p110α isoform of PI3K.[9][11] This specificity is particularly relevant in cancers harboring activating mutations in the PIK3CA gene, which encodes p110α.[9][11] The enhanced selectivity of alpelisib is designed to minimize off-target toxicities associated with the inhibition of other PI3K isoforms.[12] Clinical data has shown that alpelisib, in combination with fulvestrant, significantly improves progression-free survival in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.[13]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the PI3K signaling pathway and the experimental workflows used to assess their efficacy.
Caption: PI3K Signaling Pathway and points of inhibition.
The following diagram illustrates a typical workflow for evaluating the efficacy of PI3K inhibitors in a preclinical setting.
Caption: A typical experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of a specific PI3K isoform.
-
Reagents and Materials: Recombinant human PI3K isoforms, ATP, lipid substrate (e.g., PIP2), TR-FRET detection reagents (e.g., lanthanide-labeled anti-phospho-product antibody and a fluorescently labeled acceptor molecule).
-
Procedure:
-
The kinase reaction is initiated by combining the PI3K enzyme, the inhibitor at various concentrations, and the lipid substrate in a microplate well.
-
ATP is added to start the phosphorylation reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
-
TR-FRET detection reagents are added to the wells.
-
After another incubation period, the plate is read on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, PI3K inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the PI3K inhibitor for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[14]
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to confirm target engagement within the cell.
-
Reagents and Materials: Cancer cell lines, PI3K inhibitors, lysis buffer, primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the PI3K inhibitor for a specific time.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the phosphorylated or total protein of interest.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
-
Data Analysis: The band intensities are quantified to determine the relative levels of phosphorylated protein compared to the total protein and untreated controls.[1][15]
Conclusion
The development of PI3K inhibitors has progressed from the broad-spectrum activity of this compound to more selective agents like pictilisib, buparlisib, and the isoform-specific inhibitor alpelisib. While this compound remains a valuable research tool, the newer inhibitors offer improved pharmacokinetic profiles and, in the case of alpelisib, a targeted approach that has translated into clinical success for specific patient populations. The choice of inhibitor for research or therapeutic development will depend on the specific scientific question or clinical context, with considerations for isoform selectivity, potency, and potential off-target effects. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of these and future PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 5. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 8. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of PI-103: A Comparative Guide to Combination Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
The dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103, has emerged as a potent anti-cancer agent. Its ability to simultaneously block two critical nodes in a key signaling pathway has shown significant promise in preclinical studies. However, the true therapeutic potential of this compound may lie in its synergistic effects when combined with other inhibitors. This guide provides a comprehensive comparison of this compound's performance in combination with various anti-cancer agents, supported by experimental data, to inform future research and drug development strategies.
Unveiling Synergy: this compound in Combination with Chemotherapy
Standard chemotherapeutic agents, while effective, are often limited by toxicity and the development of resistance. Studies have shown that combining this compound with conventional chemotherapy can enhance anti-tumor activity and potentially overcome resistance mechanisms.
A notable study investigated the effects of this compound in combination with cisplatin and doxorubicin in liposarcoma cell lines. The combination resulted in a synergistic increase in cell death compared to either agent alone. This suggests that by inhibiting the PI3K/Akt survival pathway, this compound lowers the threshold for chemotherapy-induced apoptosis.[1][2][3][4]
Similarly, in acute myeloid leukemia (AML), this compound has demonstrated additive pro-apoptotic effects when combined with etoposide. This combination was particularly effective in inducing mitochondrial apoptosis in leukemic stem cells, a population notoriously resistant to conventional therapies.[5][6]
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination Partner | Cancer Type | Cell Lines | Observed Synergistic Effect | Reference |
| Cisplatin | Liposarcoma | SW872, SW982 | Increased cell death | [1][2][3][4] |
| Doxorubicin | Liposarcoma | SW872, SW982 | Increased cell death | [1][2][3][4] |
| Etoposide | Acute Myeloid Leukemia (AML) | Primary AML blasts | Additive pro-apoptotic effects | [5][6] |
| Daunorubicin | Acute Myeloid Leukemia (AML) | Leukemia Stem Cells | Synergistically sensitizes LSCs to DNR-induced cytotoxicity | [7] |
| 5-Fluorouracil | Gastric Cancer | AGS, HGC-27, SNU-484 | Synergistic cytotoxicity, especially in PIK3CA mutant cells | [8] |
Targeting Parallel Pathways: this compound and Other Inhibitors
The complexity of cancer cell signaling often involves redundant or compensatory pathways that can be exploited for therapeutic benefit. Combining this compound with inhibitors of other signaling cascades has proven to be a promising strategy.
Combination with TRAIL
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent that induces apoptosis in tumor cells. However, many cancer cells exhibit resistance to TRAIL. Research in glioma has shown that this compound can augment the apoptotic response to TRAIL. The combination of this compound and TRAIL resulted in a significant increase in apoptosis compared to either agent alone, suggesting that inhibiting the PI3K/Akt survival pathway can overcome TRAIL resistance.[9][10][11][12]
Combination with Sorafenib
In melanoma, the combination of this compound with the multi-kinase inhibitor sorafenib has been explored. In vitro studies demonstrated a synergistic effect in inhibiting the RAS and PI3K pathways. However, this synergy did not translate to an in vivo setting in immunocompetent mice, where this compound was found to have immunosuppressive effects.[4][13][14][15][16] This highlights the importance of considering the tumor microenvironment and immune system when evaluating combination therapies.
Combination with Rapamycin
The combination of this compound with the mTORC1 inhibitor rapamycin has shown synergistic effects in ovarian and prostate cancer cells. Isobologram analysis confirmed this synergy, which is likely due to a more complete blockade of the PI3K/Akt/mTOR pathway.[1][17][18]
Table 2: Synergistic Effects of this compound with Other Targeted Inhibitors
| Combination Partner | Cancer Type | Cell Lines/Model | Observed Synergistic Effect | Reference |
| TRAIL | Glioma | Gli36-EvIII | Increased apoptosis | [9][10][11][12] |
| Sorafenib | Melanoma | Primary melanoma cell lines | In vitro: Inhibition of RAS and PI3K pathways | [4][13][14][15][16] |
| Rapamycin | Ovarian & Prostate Cancer | Skov-3, Ovcar-3, PC3, etc. | Synergistic inhibition of cell growth | [1][17][18] |
| NVP-AUY922 (Hsp90 Inhibitor) | Glioblastoma, Colon Carcinoma | GaMG, SNB19, SW480, SW48 | Enhanced radiosensitization (schedule-dependent) | [19] |
| Erlotinib (EGFR Inhibitor) | Glioma | U87MG | Synergistic growth arrest | [3][20][21][22] |
Enhancing Radiotherapy with this compound
Radiotherapy is a cornerstone of cancer treatment, and strategies to enhance its efficacy are of great interest. This compound has been investigated as a radiosensitizer in combination with the Hsp90 inhibitor NVP-AUY922 in glioblastoma and colon carcinoma cell lines. The study revealed that the timing of drug administration relative to irradiation is critical. A short pre-incubation with both inhibitors before irradiation led to a strong enhancement of radiosensitization, as measured by clonogenic survival assays.[19]
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination therapies are rooted in the intricate network of cellular signaling. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Preferential radiosensitization to glioblastoma cancer stem cell-like cells by a Hsp90 inhibitor, N-vinylpyrrolidone-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II trial of erlotinib in patients with recurrent malignant gliomas and nonprogressive glioblastoma multiforme postradiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound sensitizes acute myeloid leukemia stem cells to daunorubicin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic synergy between dual phosphoinositide-3-kinase and mammalian target of rapamycin inhibition and 5-fluorouracil in PIK3CA mutant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. por-journal.com [por-journal.com]
- 10. TRAIL-induced apoptosis in gliomas is enhanced by Akt-inhibition and is independent of JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The dual PI3K/mTOR inhibitor this compound promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sorafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase II Trial of Sorafenib in Metastatic Melanoma with Tissue Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I study of the combination of sorafenib and temsirolimus in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase 1 study of erlotinib HCl alone and combined with temozolomide in patients with stable or recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 study of erlotinib HCl alone and combined with temozolomide in patients with stable or recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. A phase II trial of erlotinib in patients with recurrent malignant gliomas and nonprogressive glioblastoma multiforme postradiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual PI3K/mTOR Inhibitor PI-103: A Comparative Analysis of its Effect on Downstream p70S6K Signaling
For Immediate Release
This guide provides a comprehensive comparison of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103, with other alternative inhibitors, focusing on the validation of its effect on the downstream target p70S6 kinase (p70S6K). This document is intended for researchers, scientists, and drug development professionals interested in the PI3K/Akt/mTOR signaling pathway.
Introduction to this compound and the PI3K/mTOR Pathway
This compound is a potent, cell-permeable, synthetic small molecule that exhibits inhibitory activity against both PI3K and mTOR kinases, key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][] The PI3K/Akt/mTOR pathway is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic intervention. A crucial downstream effector in this pathway is the 70-kilodalton ribosomal protein S6 kinase (p70S6K), which, upon activation, promotes protein synthesis and cell growth. The phosphorylation of p70S6K at specific residues, such as threonine 389 (Thr389), is a key indicator of its activation and, consequently, of the upstream activity of the PI3K/mTOR pathway.[3][4] Therefore, assessing the inhibitory effect of compounds like this compound on p70S6K phosphorylation is a critical step in their validation.
Quantitative Comparison of this compound and Alternative Inhibitors
This compound distinguishes itself by potently inhibiting multiple class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1] This dual-target profile offers a more comprehensive blockade of the pathway compared to inhibitors that target either PI3K or mTOR alone. The following table summarizes the inhibitory activity (IC50 values) of this compound and other commonly used PI3K/mTOR pathway inhibitors against their primary targets. While direct IC50 values for p70S6K phosphorylation are not always available, the inhibition of upstream kinases directly correlates with the reduction in p70S6K activity, which is typically validated by Western blot analysis.
| Inhibitor | Primary Target(s) | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTORC1 (nM) | mTORC2 (nM) |
| This compound | PI3K/mTOR | 8 [1] | 88 [1] | 48 [1] | 150 [1] | 20 [1] | 83 [1] |
| GDC-0941 | PI3K | 10 (approx.) | >100 | 10 (approx.) | 75 | >1000 | >1000 |
| NVP-BEZ235 | PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 | 20.7 |
| GSK2126458 | PI3K/mTOR | 0.4 | 0.6 | 2 | 5 | 12 | 12 |
| Rapamycin | mTORC1 | - | - | - | - | 0.1 (approx.) | - |
| LY294002 | PI3K | 1400 | 2700 | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][][5]
Experimental evidence consistently demonstrates that this compound effectively inhibits the phosphorylation of p70S6K at Thr389 in various cell lines.[3] Western blot analyses from multiple studies show a significant reduction in phosphorylated p70S6K (p-p70S6K) levels upon treatment with this compound, often at sub-micromolar concentrations. In comparative studies, this compound's effect on p-p70S6K is more pronounced than that of single-target PI3K inhibitors and comparable to or, in some contexts, more potent than other dual PI3K/mTOR inhibitors like NVP-BEZ235.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental validation process, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis of Phospho-p70S6K (Thr389)
This protocol provides a detailed methodology for assessing the phosphorylation status of p70S6K at Threonine 389, a key downstream target of the PI3K/mTOR signaling pathway, following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or alternative inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p70S6K (Thr389) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, perform densitometry on the bands using appropriate software. Normalize the p-p70S6K signal to a loading control (e.g., total p70S6K or β-actin) to compare the relative levels of phosphorylation between different treatment groups.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks the downstream signaling to p70S6K. Its broad activity against multiple PI3K isoforms and both mTOR complexes provides a robust inhibition of the pathway. The validation of its effect on p70S6K phosphorylation, as demonstrated through techniques like Western blotting, confirms its mechanism of action and provides a reliable method for comparing its efficacy against other PI3K/mTOR pathway inhibitors. The provided data and protocols serve as a valuable resource for researchers investigating this critical signaling cascade.
References
- 1. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
PI-103: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor PI-103, focusing on its cross-reactivity profile against a broad spectrum of kinases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for comparing its activity with other kinase inhibitors.
Summary of this compound Kinase Inhibition Profile
This compound is a potent, cell-permeable, and ATP-competitive inhibitor primarily targeting the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). It was one of the first synthetic molecules identified to dually inhibit both mTOR Complex 1 (mTORC1) and mTORC2.[1] While demonstrating high selectivity for the PI3K superfamily, this compound also exhibits inhibitory activity against other related kinases, most notably DNA-dependent protein kinase (DNA-PK).[2][3][4] This multi-targeted nature makes this compound a valuable tool for dissecting the roles of these critical signaling pathways in various cellular processes. However, its clinical development has been hampered by rapid in vivo metabolism.[5]
Primary Targets and Potency
This compound exhibits nanomolar potency against its primary targets. The half-maximal inhibitory concentrations (IC50) for the class I PI3K isoforms, mTOR, and DNA-PK are summarized in the table below. These values, compiled from multiple independent studies, highlight the compound's strong affinity for these key regulators of cell growth, proliferation, and survival.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 2 - 8[4][6][7] |
| PI3Kβ (p110β) | 3 - 88[2][4][6][7] |
| PI3Kδ (p110δ) | 3 - 48[2][4][6] |
| PI3Kγ (p110γ) | 15 - 150[2][4][6][7] |
| mTORC1 | 20 - 30[1][2][4] |
| mTORC2 | 83[2] |
| DNA-PK | 2 - 23[2][4] |
Cross-Reactivity Profile: A Broader Kinome View
To provide a comprehensive understanding of this compound's selectivity, this guide incorporates data from large-scale kinase screening panels. The DiscoveRx KINOMEscan® platform, for instance, has been utilized to assess the binding affinity of this compound against a significant portion of the human kinome. The results from such screens reveal that this compound maintains remarkable selectivity for the PI3K family, with minimal off-target binding to other kinase families at concentrations typically used in cell-based assays.
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits key nodes in the PI3K/mTOR and DNA repair pathways.
Comparison with Other PI3K Pathway Inhibitors
This compound is often compared to other well-known PI3K inhibitors, such as the natural product Wortmannin and the synthetic molecule LY294002. While all three compounds target the PI3K pathway, they exhibit different selectivity profiles and mechanisms of action.
| Inhibitor | Primary Targets | Selectivity | Mechanism of Action |
| This compound | PI3K, mTOR, DNA-PK | Highly selective for the PI3K superfamily. | ATP-competitive, reversible |
| Wortmannin | PI3K, other kinases | Broad-spectrum, inhibits other kinases like MLCK and PLK1. | Covalent, irreversible |
| LY294002 | PI3K, other kinases | Less selective than this compound, inhibits CK2, GSK3, and others. | ATP-competitive, reversible |
Experimental Protocols
Accurate assessment of kinase inhibitor activity is crucial for drug discovery and development. Below are detailed methodologies for key in vitro assays used to characterize the inhibitory profile of compounds like this compound.
In Vitro PI3K Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to the lipid substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2).
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles
-
Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT
-
[γ-³²P]ATP
-
This compound or other test compounds dissolved in DMSO
-
Stop solution: 1 N HCl
-
Extraction solvent: Chloroform/Methanol (1:1)
-
Thin-Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare lipid vesicles by sonication.
-
In a reaction tube, combine the PI3K enzyme, kinase reaction buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the lipid substrate and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using the chloroform/methanol mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled product (PIP or PIP3) using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay for mTOR
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Materials:
-
Recombinant mTOR kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound or other test compounds
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, mTOR kinase, and Eu-anti-Tag Antibody mixture.
-
Add the Kinase Tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the compound concentration to determine the IC50 value.
The following diagram illustrates the workflow for a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for determining kinase inhibitor potency.
Conclusion
This compound is a potent and highly selective inhibitor of the PI3K/mTOR signaling pathway with additional activity against DNA-PK. Its well-characterized cross-reactivity profile makes it an invaluable tool for researchers investigating the intricate roles of these kinases in health and disease. This guide provides the necessary data and experimental context to facilitate informed decisions regarding its use in preclinical research. While its metabolic instability has limited its clinical utility, the insights gained from studies with this compound continue to drive the development of next-generation PI3K and mTOR inhibitors with improved pharmacological properties.
References
- 1. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Advantages of PI-103 Over Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] Two major strategies have emerged for targeting this pathway: the use of isoform-specific inhibitors that target a single member of the PI3K family, and the application of pan-inhibitors that target multiple isoforms, often in combination with mTOR inhibition.
PI-103 is a potent, cell-permeable, synthetic small molecule that exemplifies the latter approach. It is a dual inhibitor, targeting all four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ) as well as the downstream kinase mTOR in both its mTORC1 and mTORC2 complexes.[5][6] This guide provides an objective comparison of the advantages of this compound's multi-targeted mechanism over isoform-specific PI3K inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
Isoform-specific inhibitors, such as Alpelisib (p110α-specific) and Idelalisib (p110δ-specific), were developed to selectively target the PI3K isoform most relevant to a specific cancer type, with the goal of maximizing efficacy while minimizing off-target effects.[7][8] In contrast, this compound provides a more comprehensive blockade of the entire PI3K pathway.
The primary advantages of this compound stem from this dual, broad-spectrum inhibition:
-
Comprehensive PI3K Isoform Blockade : Different tumor types can depend on different PI3K isoforms. Furthermore, cancer cells can develop resistance to isoform-specific inhibitors by upregulating signaling through other isoforms.[7] By inhibiting all four Class I isoforms, this compound can potentially overcome such resistance mechanisms and may be more effective in tumors where multiple isoforms contribute to oncogenic signaling.[7][9]
-
Prevention of Feedback Loop Activation : A significant limitation of inhibiting only the mTORC1 complex (as with rapamycin and its analogs) or a single PI3K isoform is the activation of a negative feedback loop. Inhibition of mTORC1/S6K can lead to the relief of feedback inhibition on PI3K, resulting in the hyperactivation of Akt.[10] This can ultimately attenuate the inhibitor's anti-tumor effects. This compound circumvents this by simultaneously inhibiting both PI3K and mTOR (including mTORC2, which is necessary for full Akt activation), thus ensuring a more complete and sustained shutdown of the pathway.[5][11]
-
Efficacy in Diverse Genetic Backgrounds : The dual inhibition of PI3K and mTOR makes this compound effective across a wide range of cancer cell lines with different genetic mutations.[11] For instance, its efficacy is maintained in cells with PTEN loss, a mutation that leads to hyperactivation of the PI3K pathway and can confer resistance to therapies targeting upstream components like receptor tyrosine kinases.[11] Studies suggest that pan-PI3K inhibitors may be more effective than isoform-selective inhibitors in PTEN-deficient tumors.[7]
Caption: PI3K/Akt/mTOR pathway showing points of inhibition.
Quantitative Data Comparison
The potency of this compound across multiple key nodes of the pathway underscores its comprehensive inhibitory profile. The half-maximal inhibitory concentrations (IC50) demonstrate its nanomolar efficacy against both PI3K isoforms and mTOR.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3K Isoforms | |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
| mTOR Complexes | |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| Other Kinases | |
| DNA-PK | 2 - 23 |
Data compiled from multiple sources.[5][6][12]
Table 2: Comparative Anti-proliferative Activity (IC50) in Glioblastoma Cell Lines
| Cell Line (PTEN status) | This compound (μM) | LY294002 (μM)* |
| U87MG (Mutant) | ~0.5 | >10 |
| LN229 (Wild-Type) | ~0.5 | >10 |
*LY294002 is a first-generation pan-PI3K inhibitor. Data shows this compound is significantly more potent in inhibiting cell proliferation, irrespective of PTEN status.[11]
Experimental Protocols
To assess the differential effects of this compound and isoform-specific inhibitors, standardized assays for cell viability and pathway inhibition are crucial.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate overnight.[16]
-
Compound Treatment: Treat cells with various concentrations of this compound or an isoform-specific inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT stock solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Analysis of Pathway Inhibition by Western Blot
Western blotting is used to detect the phosphorylation status of key downstream proteins like Akt and S6 ribosomal protein, which are direct indicators of PI3K and mTORC1 activity, respectively.[18][19]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with inhibitors, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by washes in TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Caption: A typical experimental workflow for Western Blot analysis.
Limitations and Conclusion
Despite its advantages as a research tool, this compound itself has not progressed to clinical trials primarily due to poor metabolic stability and unfavorable pharmacokinetic properties.[9][20] However, the compelling biological rationale for its dual-target mechanism has driven the development of second-generation dual PI3K/mTOR inhibitors with improved drug-like characteristics.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
Assessing the In Vitro Specificity of PI-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro assessment of PI-103, a potent small molecule inhibitor, benchmarked against other well-characterized inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. The data presented herein facilitates an objective comparison of their potency and selectivity, crucial for the design and interpretation of cellular and biochemical studies.
Introduction to this compound
This compound is a synthetic, cell-permeable compound that has garnered significant interest in cancer research due to its potent inhibitory activity against class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[1][2] It acts as an ATP-competitive inhibitor, targeting key nodes in the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers, leading to uncontrolled cell growth, proliferation, and survival.[2] Understanding the precise in vitro specificity of this compound is paramount for elucidating its mechanism of action and for the rational design of combination therapies.
Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative PI3K pathway inhibitors against their primary targets. This quantitative data allows for a direct comparison of their in vitro potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | DNA-PK (IC50, nM) | Reference(s) |
| This compound | 2 - 8 | 3 - 88 | 3 - 48 | 15 - 150 | 20 - 30 | 2 - 23 | [3][4][5] |
| Wortmannin | ~5 | ~5 | ~5 | ~5 | High conc. | High conc. | [6][7] |
| LY294002 | 500 | 970 | 570 | - | High conc. | 1400 | [8][9] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | 1230 | [4][10][11] |
| Idelalisib (CAL-101) | - | - | 2.5 - 8 | - | - | - | [12] |
Broader Kinase Selectivity
Beyond their primary targets, the broader kinase selectivity profile of these inhibitors is a critical determinant of their off-target effects and potential for polypharmacology. Large-scale kinase screening assays, such as KINOMEscan®, have been employed to assess the interaction of these compounds with a wide array of human kinases.
This compound has been profiled against extensive kinase panels and, in addition to its potent inhibition of PI3K, mTOR, and DNA-PK, has shown activity against a limited number of other kinases, including DAPK3, CLK4, PIM3, and HIPK2.[13][14][15] Researchers can access detailed KINOMEscan data for this compound and other inhibitors through publicly available databases such as the HMS LINCS Project.[13]
Wortmannin , being a covalent inhibitor, exhibits broader reactivity and can inhibit other PI3K-related enzymes like some phosphatidylinositol 4-kinases, myosin light chain kinase (MLCK), and mitogen-activated protein kinase (MAPK) at higher concentrations.[6]
LY294002 is generally considered a non-selective research tool and has been shown to inhibit other kinases such as casein kinase 2 (CK2) and PIM1.[8][16]
GDC-0941 (Pictilisib) displays modest selectivity against other PI3K isoforms and greater selectivity against members of the PI3K class II, III, and IV.[10]
Idelalisib is highly selective for the delta isoform of PI3K, a key factor in its clinical utility for certain B-cell malignancies.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for key kinase assays used to determine inhibitor specificity.
In Vitro PI3K Kinase Assay (Radiometric)
This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme.
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms are purified. A lipid substrate mixture containing phosphatidylinositol and phosphatidylserine is prepared and dried under nitrogen before being resuspended in assay buffer.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding the PI3K enzyme, the lipid substrate, and the test inhibitor to a reaction buffer containing MgCl2 and [γ-33P]ATP.
-
Reaction Termination and Lipid Extraction: The reaction is allowed to proceed at room temperature and is then stopped by the addition of acid. The radiolabeled lipid products are extracted using a chloroform/methanol mixture.
-
Detection: The extracted lipids are spotted onto a thin-layer chromatography (TLC) plate to separate the phosphorylated product (PIP) from the unreacted substrate. The amount of radioactivity incorporated into the product is quantified using a phosphorimager.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.
In Vitro mTOR Kinase Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring mTOR kinase activity.
-
Reagents: Recombinant mTOR enzyme, a biotinylated substrate peptide, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC) are required.
-
Inhibitor Preparation: Serial dilutions of the inhibitor are prepared.
-
Kinase Reaction: The mTOR enzyme, substrate peptide, and inhibitor are incubated in a kinase reaction buffer containing ATP.
-
Detection: After the kinase reaction, the detection solution containing the europium-labeled antibody and SA-APC is added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Measurement: The TR-FRET signal is measured on a plate reader. A decrease in the FRET signal corresponds to inhibition of mTOR activity.
-
Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.
In Vitro DNA-PK Kinase Assay (Luminescent)
This assay measures the activity of DNA-dependent protein kinase (DNA-PK) by quantifying the amount of ADP produced.
-
Reagents: Recombinant DNA-PK enzyme, a specific peptide substrate, and sheared DNA (as an activator) are used. The assay also requires a reagent to convert ADP to ATP and a luciferase/luciferin system to generate a luminescent signal from ATP.
-
Inhibitor Preparation: Serial dilutions of the inhibitor are prepared.
-
Kinase Reaction: The DNA-PK enzyme, peptide substrate, sheared DNA, and inhibitor are incubated in a reaction buffer with ATP.
-
ADP Detection: After the kinase reaction, the ADP detection reagent is added, which first stops the kinase reaction and then converts the produced ADP to ATP.
-
Luminescence Measurement: The luciferase/luciferin reagent is added, and the resulting luminescence, which is proportional to the amount of ADP formed, is measured using a luminometer.
-
Data Analysis: The IC50 value is determined from the inhibitor's dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PI3K/mTOR signaling pathway with points of inhibition and a typical experimental workflow for assessing inhibitor specificity.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Workflow for in vitro kinase inhibitor specificity testing.
References
- 1. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. Wortmannin | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. LY294002 - Wikipedia [en.wikipedia.org]
- 9. LY294002 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Pictilisib (GDC-0941) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling and Disposal of PI-103: A Comprehensive Guide
For researchers and drug development professionals utilizing the potent inhibitor PI-103, a thorough understanding of its handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information, including operational and disposal protocols, to foster a secure research environment.
This compound is a cell-permeable pyridinylfuranopyrimidine compound that functions as a potent, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family, including DNA-dependent protein kinase (DNA-PK) and the mechanistic target of rapamycin (mTOR).[1][2][3] Its ability to selectively target these key signaling molecules makes it a valuable tool in cancer research and the study of cellular signaling pathways.[3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₄O₃ | [1][5] |
| Molecular Weight | 348.36 g/mol | [5] |
| CAS Number | 371935-74-9 | [1][5] |
| Purity | ≥97% (HPLC) | |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: ≥21.9 mg/mL | [4] |
| DMF: ~10 mg/ml | [5] | |
| Water: Insoluble | [4] | |
| Ethanol: Insoluble | [4] | |
| Storage | Store at -20°C as supplied | [5] |
| In DMSO at -80°C for at least 6 months | [5] |
This compound Signaling Pathway and Experimental Workflow
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.[3] A diagrammatic representation of this pathway and a typical experimental workflow for assessing this compound activity are provided below.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized experimental workflow for evaluating the effects of this compound on cancer cells.
Experimental Protocol: Cell Viability Assay
The following protocol outlines a common method for assessing the effect of this compound on cancer cell viability using an MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO-containing medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Proper Disposal Procedures
As a hazardous chemical, this compound and any materials contaminated with it must be disposed of following institutional and local regulations for chemical waste. While specific guidelines for this compound are not extensively published, the following procedures, based on general best practices for laboratory chemical waste, should be followed.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., pipette tips, tubes) in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect this compound stock solutions and any other liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous chemical waste.
-
Do not dispose of this compound or this compound-contaminated materials down the drain or in the regular trash.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7]
By adhering to these guidelines, researchers can safely handle and dispose of this compound, minimizing risks to themselves and the environment while advancing critical scientific research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. glpbio.com [glpbio.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
Comprehensive Safety and Handling Guide for PI-103
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like PI-103 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent inhibitor of PI3K and mTOR pathways, and as such, should be handled with care. The following procedures are based on the safety data sheets (SDS) provided by chemical suppliers.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specific PPE Required | Justification & Best Practices |
| Hand | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling. |
| Eye/Face | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that can cause serious eye irritation.[1] A face shield may be necessary when handling larger quantities or if there is a splash risk. |
| Body | Laboratory coat | To protect skin and clothing from contamination.[1] Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To prevent inhalation of dust or aerosols which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes exposure and ensures the integrity of the experiment.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
